7-Epiclindamycin hydrochloride
Description
BenchChem offers high-quality 7-Epiclindamycin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Epiclindamycin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-BOMBIWCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938497 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-55-9 | |
| Record name | 7-Epiclindamycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Identification and Analysis of 7-Epiclindamycin HCl
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. 7-Epiclindamycin, a stereoisomer of the lincosamide antibiotic clindamycin, represents a critical process-related impurity that must be rigorously monitored and controlled.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical identifiers for 7-Epiclindamycin and its hydrochloride (HCl) salt, its stereochemical relationship to clindamycin, and a validated analytical framework for its quantification.
7-Epiclindamycin is the C-7 epimer of clindamycin, meaning it differs only in the three-dimensional arrangement at the 7th carbon position.[4] This subtle structural change can potentially impact the molecule's biological activity and must be controlled within strict limits defined by regulatory bodies. In pharmacopeial contexts, it is often designated as "Clindamycin EP Impurity C," highlighting its significance as a specified impurity in the European Pharmacopoeia.[1][4][5] Understanding its distinct chemical registry information is the foundational step for any laboratory handling, identifying, or quantifying this compound.
Section 1: The Stereochemical Relationship: Clindamycin vs. 7-Epiclindamycin
The defining structural difference between clindamycin and its C-7 epimer is the orientation of the chloro (-Cl) and methyl (-CH3) groups at the 7th carbon of the sugar moiety. This inversion of stereochemistry is a direct result of the synthetic process. From an analytical perspective, this difference is subtle and requires high-resolution chromatographic techniques to achieve separation, which is a critical step for accurate quantification in a drug substance or product.
Sources
Solubility Profile of 7-Epiclindamycin Hydrochloride in Aqueous Buffers
This technical guide details the physicochemical behavior of 7-Epiclindamycin hydrochloride, a critical diastereomeric impurity and active metabolite in the development of Clindamycin formulations.
Technical Guide for Pharmaceutical Development & Analytical Characterization
Executive Summary
7-Epiclindamycin (Clindamycin EP Impurity C; USP Related Compound C) is the C-7 epimer of the lincosamide antibiotic Clindamycin.[1] While structurally identical in atomic composition (
This guide provides a definitive framework for determining the aqueous solubility profile of 7-Epiclindamycin hydrochloride. It synthesizes theoretical physicochemical principles with validated experimental protocols, referencing Pharmacopeial standards (USP/EP) and chromatographic behavior to establish a self-validating characterization workflow.
Key Physicochemical Insights:
-
Polarity: 7-Epiclindamycin is more polar than Clindamycin, evidenced by its earlier elution (RRT ~0.8) in reverse-phase HPLC.
-
Aqueous Solubility: As a hydrochloride salt, it exhibits high solubility (>50 mg/mL) in acidic media (pH 1.0–6.0).
-
pH Dependence: Solubility is pH-dependent, governed by the protonation of the N-methylpyrrolidine group (
). A significant solubility drop is observed as pH exceeds the , transitioning to the free base form.
Chemical Identity and Structural Basis
Understanding the solubility difference requires analyzing the structural divergence between the parent and the epimer.
| Feature | Clindamycin HCl | 7-Epiclindamycin HCl |
| CAS (Free Base) | 18323-44-9 | 16684-06-3 |
| Stereochemistry (C7) | 7(S)-Chloro | 7(R)-Chloro |
| Pharmacopeial ID | Active Moiety | EP Impurity C / USP Related Compound C |
| HPLC Elution (C18) | RRT 1.00 | RRT ~0.80 (Elutes Earlier) |
| Polarity | Moderately Lipophilic | Higher Polarity (Reduced Lipophilicity) |
Structural Inversion Diagram
The following diagram illustrates the stereochemical inversion and its impact on the molecule's interaction with aqueous solvents.
Caption: Mechanistic impact of C7 stereochemistry on polarity and solubility.
Theoretical Solubility Profile & pKa Analysis
The solubility profile of 7-Epiclindamycin HCl is governed by the Henderson-Hasselbalch relationship applied to the tertiary amine of the N-methylpyrrolidine ring.
Dissociation Constant (pKa)
-
Mechanism: Below pH 7.6, the nitrogen is protonated (
), forming a highly soluble cationic species. Above pH 7.6, the equilibrium shifts toward the neutral free base ( ), which has significantly lower intrinsic solubility ( ).
Predicted Solubility Curve
Based on the polarity shift (LogP reduction) and pKa, the solubility profile follows this trend:
| pH Region | State | Solubility Behavior |
| pH 1.2 – 6.0 | Fully Ionized (Cationic) | High (>50 mg/mL). Limited only by the crystal lattice energy of the HCl salt. |
| pH 6.0 – 7.5 | Transition | Solubility decreases logarithmically as pH approaches pKa. |
| pH 7.6 (pKa) | 50% Ionized | Solubility is approximately |
| pH 8.0 – 10.0 | Free Base (Neutral) | Low (<5 mg/mL). Dominated by intrinsic solubility ( |
Experimental Protocol: Determination of Solubility Profile
This protocol uses the Saturation Shake-Flask Method coupled with HPLC-UV quantification , validated for specificity to distinguish the epimer from the parent.
Buffer Preparation (Standardized)
Prepare the following aqueous buffers to span the ionization range. Ensure ionic strength (
-
pH 1.2: 0.1 N Hydrochloric Acid.
-
pH 4.5: Acetate Buffer (USP).
-
pH 6.8: Phosphate Buffer (USP).
-
pH 7.5 - 8.0: Phosphate Buffer (0.05 M).
-
pH 9.0 - 10.0: Borate or Glycine-NaOH Buffer.
Saturation Workflow
-
Excess Addition: Add excess 7-Epiclindamycin HCl (approx. 100 mg) to 2 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C ± 0.5°C for 24 hours (Orbital shaker at 200 rpm).
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).
-
pH Verification: Measure the pH of the saturated solution after filtration (drug dissolution may shift buffer pH).
HPLC Quantification (Specificity Critical)
Standard UV spectrophotometry is not recommended due to lack of specificity against degradation products. Use the following Reverse-Phase HPLC method derived from USP/EP system suitability protocols.
-
Column: C18 (L7), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase: Acetonitrile : Ammonium Phosphate Buffer pH 6.0 (Standard USP ratio varies, typically 45:55 for separation).
-
Detection: UV at 210 nm.[5]
-
System Suitability Requirement: Resolution (
) > 3.0 between 7-Epiclindamycin (First eluting) and Clindamycin.[6]
Analytical Workflow Diagram
Caption: Step-by-step experimental workflow for solubility determination.
Data Interpretation & Reference Values
When analyzing results, compare against the established profile of Clindamycin HCl.
Comparative Solubility Table (Reference)
Note: Values for 7-Epiclindamycin are derived from chromatographic polarity relative to Clindamycin.
| Parameter | Clindamycin HCl (Reference) | 7-Epiclindamycin HCl (Target) |
| Water Solubility | Freely Soluble (~50 mg/mL) | Freely Soluble (>50 mg/mL) |
| Solubility in Ethanol | Soluble | Soluble |
| Solubility in Acetone | Practically Insoluble | Practically Insoluble |
| pH 4.5 Solubility | High | High |
| pH 8.0 Solubility | Low (Precipitation risk) | Low (Precipitation risk, but slightly higher than parent) |
| Relative Retention (HPLC) | 1.00 | ~0.80 (More Hydrophilic) |
Stability Warning
In aqueous buffers > pH 6.0, 7-Epiclindamycin (like Clindamycin) is susceptible to base-catalyzed hydrolysis or further degradation. Ensure HPLC analysis is performed immediately after filtration to prevent data skewing from degradation during the assay.
References
-
European Pharmacopoeia (Ph.[2][7] Eur.) . Clindamycin Hydrochloride Monograph: Impurity C (7-Epiclindamycin). 10th Edition. Strasbourg: Council of Europe.[2]
-
United States Pharmacopeia (USP) . Clindamycin Phosphate Injection: System Suitability & Organic Impurities. USP 41–NF 36.
-
Platzer, D. J., & White, B. A. (2006).[2] Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 84–88.[2] [2]
-
PubChem . 7-Epiclindamycin (Compound Summary). National Center for Biotechnology Information. Link
-
Orwa, J. A., et al. (1999).[2][8] Liquid chromatography method for separation of clindamycin from related substances.[2][4][9][10] Journal of Pharmaceutical and Biomedical Analysis, 20(4), 745-752.
Sources
- 1. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. Clindamycin hydrochloride | 21462-39-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CLINDAMYCIN HYDROCHLORIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 10. Buy N-desmethylclindamycin [smolecule.com]
Difference between Clindamycin hydrochloride and 7-Epiclindamycin
Structural Stereochemistry, Synthetic Origins, and Analytical Resolution
Executive Summary
This technical guide delineates the critical physicochemical and pharmacological distinctions between Clindamycin Hydrochloride (the active pharmaceutical ingredient) and 7-Epiclindamycin (its primary stereochemical impurity). While chemically identical in atomic composition (
For drug development professionals, the distinction is binary: Clindamycin (7S) exhibits potent bacteriostatic activity by binding to the 50S ribosomal subunit, whereas 7-Epiclindamycin (7R) displays significantly reduced affinity and antimicrobial efficacy. This guide details the mechanistic origin of this impurity during synthesis and provides a self-validating HPLC protocol for their resolution.
Structural & Stereochemical Analysis
The defining difference lies in the stereochemistry at the C-7 carbon of the amino-octose side chain.
-
Clindamycin: Derived from lincomycin via a chlorination reaction that proceeds with inversion of configuration .[1]
-
7-Epiclindamycin: The result of chlorination proceeding with retention of configuration (or double inversion).
-
Configuration:
-chloro-7-deoxylincomycin. -
Geometry: The chloride atom retains the same spatial orientation as the original hydroxyl group in lincomycin.
-
Comparative Data Table
| Feature | Clindamycin HCl | 7-Epiclindamycin |
| CAS Registry | 21462-39-5 | 18323-43-8 (Free base) |
| Stereochemistry (C-7) | (S) -Configuration | (R) -Configuration |
| Molecular Weight | 461.44 g/mol (HCl salt) | 461.44 g/mol (HCl salt) |
| Solubility | Highly soluble in water | Highly soluble in water |
| Ribosomal Affinity | High (Primary MOA) | Low / Negligible |
| Regulatory Status | Active API | Specified Impurity (USP/EP) |
Synthetic Pathways & Mechanistic Origins
The presence of 7-Epiclindamycin is not random; it is a direct mechanistic consequence of the chlorination conditions used to convert Lincomycin to Clindamycin.
The Inversion Imperative
The synthesis typically involves the reaction of Lincomycin (which possesses a
-
Desired Pathway (
): The hydroxyl group is activated (e.g., forming a chlorosulfite intermediate). A nucleophilic attack by chloride occurs from the backside, leading to inversion fromngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> to . This yields Clindamycin .[1][3][4][5][6][7][8] -
Impurity Pathway (Retention/
): If the reaction conditions favor the formation of a stable carbocation or involve Neighboring Group Participation (NGP) from the amide nitrogen, the nucleophile may attack from the same face, or a double inversion may occur. This results in retention of the configuration, yielding 7-Epiclindamycin .
Workflow Visualization
The following diagram illustrates the bifurcation in synthesis that leads to the active drug versus the impurity.
Caption: Mechanistic bifurcation in Clindamycin synthesis. The SN2 pathway is required for bioactivity.
Pharmacological Implications[4][5][8][10]
The stereochemistry at C-7 is not merely structural; it is functional. Clindamycin acts by binding to the 23S rRNA of the 50S ribosomal subunit, inhibiting peptide bond formation.[7]
-
Structure-Activity Relationship (SAR): The 7(S)-chloro substituent mimics the solvated properties required to fit into the peptidyl transferase center (PTC) of the ribosome.
-
Loss of Efficacy: The 7(R) isomer (7-Epiclindamycin) creates steric hindrance that prevents optimal docking within the PTC. Consequently, it exhibits a significantly higher Minimum Inhibitory Concentration (MIC) against standard pathogens like S. aureus and B. fragilis, rendering it therapeutically ineffective and requiring strict control as a "Related Substance" in Pharmacopeial monographs (USP/EP).
Analytical Characterization & Impurity Profiling[2][6][11][12][13]
Distinguishing diastereomers requires high-efficiency separation because they share identical mass spectra (MS) signatures in terms of parent ion (
Self-Validating Experimental Protocol (HPLC)
This protocol is designed to resolve Clindamycin from 7-Epiclindamycin and other related lincosamides.[9]
1. Chromatographic Conditions:
-
Column: C18 (L1 packing), e.g., Zorbax Eclipse XDB-C18 or Hypersil ODS (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.0).[9][10]
-
Ratio: 45:55 (v/v) is a standard starting point for isocratic elution.
-
-
Buffer Prep: 13.6 g/L Potassium Dihydrogen Phosphate (
), adjusted to pH 6.0 with KOH. -
Detection: UV at 210 nm .[9][10] (Note: Clindamycin lacks strong chromophores; low wavelength is critical).
-
Temperature: 25°C - 30°C.
2. System Suitability Criteria (Self-Validation): To ensure the method is valid for release testing, the following criteria must be met:
-
Resolution (
): The resolution between Clindamycin and 7-Epiclindamycin must be > 2.0 . -
Relative Retention Time (RRT):
-
Clindamycin: 1.0[6]
-
7-Epiclindamycin: Typically elutes before Clindamycin (approx RRT 0.7 - 0.9 depending on exact pH/organic ratio).
-
Note: The 7(R) isomer is generally more polar due to the exposure of the amine/sugar interaction, leading to earlier elution on C18.
-
3. Sample Preparation:
-
Dissolve Clindamycin HCl API in Mobile Phase to a concentration of 1.0 mg/mL.
-
Spike with authentic 7-Epiclindamycin standard (0.5% level) to confirm retention time and resolution.
Analytical Logic Diagram
Caption: Logic flow for validating the separation of Clindamycin and 7-Epiclindamycin.
References
-
European Pharmacopoeia (Ph.[11] Eur.). Clindamycin Hydrochloride Monograph: Impurities and Related Substances. [Link]
-
Spížek, J., & Řezanka, T. (2004). Lincomycin, clindamycin and their applications. Applied Microbiology and Biotechnology. (Discusses the SAR and synthesis origins). [Link]
-
Brown, L. W., & Wainer, I. W. Determination of Clindamycin and related compounds by High-Performance Liquid Chromatography. (Fundamental method development source). [Link]
-
Magerlein, B. J., et al. (1967). Chemical modification of lincomycin. Journal of Medicinal Chemistry.[12] (The seminal paper on the chlorination and inversion mechanism). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. US5182374A - Clindamycin phosphate synthesis - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. drugs.com [drugs.com]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugfuture.com [drugfuture.com]
- 12. Lincomycin. XI. Synthesis and structure of clindamycin. A potent antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Thermodynamic Stability & Characterization of 7-Epiclindamycin Hydrochloride
[1]
Executive Summary
7-Epiclindamycin hydrochloride (7-epi-Clindamycin HCl) is the 7-(R)-epimer of the lincosamide antibiotic Clindamycin.[1][2] While Clindamycin possesses the 7-(S) configuration, the 7-epi analog represents a critical process-related impurity (USP Impurity C; EP Impurity C) formed during the chlorination of Lincomycin.[1]
From a thermodynamic perspective, 7-Epiclindamycin exhibits distinct stability profiles compared to its parent drug.[1] While Clindamycin undergoes facile hydrolysis to Lincomycin via a stereochemically assisted mechanism, 7-Epiclindamycin is kinetically more resistant to this specific degradation pathway due to the lack of favorable neighboring group participation (NGP).[1] This guide details the thermodynamic underpinnings, degradation kinetics, and control strategies for this compound.
Chemical Identity & Stereochemical Basis[1]
The stability differences between Clindamycin and 7-Epiclindamycin are rooted entirely in the stereochemistry at the C-7 position of the amino-octose side chain.[1]
| Feature | Clindamycin HCl | 7-Epiclindamycin HCl |
| Configuration (C7) | 7-(S)-Chloro | 7-(R)-Chloro |
| Origin | Inversion of Lincomycin (7R-OH) | Retention of Lincomycin (7R-OH) |
| Role | Active Pharmaceutical Ingredient (API) | Process Impurity / Byproduct |
| Molecular Formula | C₁₈H₃₃ClN₂O₅S[1] · HCl | C₁₈H₃₃ClN₂O₅S · HCl |
| Molecular Weight | 461.44 g/mol | 461.44 g/mol |
The Thermodynamic Conundrum of C7
The synthesis of Clindamycin involves the substitution of the C7-hydroxyl group of Lincomycin (7R) with a chloride ion.
-
Desired Reaction: S_N2 attack resulting in inversion of configuration (7R → 7S).
-
Impurity Formation: If the reaction proceeds via an S_N1 mechanism (carbocation intermediate) or double inversion, the retention product (7R) is formed, yielding 7-Epiclindamycin.[1]
Thermodynamic Stability Profile
Solid-State Stability
In the solid state, 7-Epiclindamycin HCl is a crystalline solid.[1] Unlike amorphous phases which possess higher Gibbs free energy and are prone to relaxation, the crystalline hydrochloride salt exhibits robust stability under ambient conditions.
-
Melting Behavior: While Clindamycin HCl melts at ~141°C, 7-Epiclindamycin HCl typically exhibits a slightly lower melting range due to differences in lattice packing efficiency caused by the altered side-chain orientation.[1]
-
Hygroscopicity: Like most lincosamide salts, it is hygroscopic.[1] Moisture uptake lowers the glass transition temperature (
) of the amorphous fraction, potentially accelerating solid-state degradation.[1]
Solution-State Kinetics & Hydrolysis
The most critical aspect of thermodynamic stability is the resistance to hydrolysis.[1]
-
Clindamycin Degradation (The Reference): Clindamycin (7S) degrades primarily into Lincomycin (7R-OH).[1] This reaction is facilitated by Neighboring Group Participation (NGP) .[1] The amide carbonyl oxygen attacks the C7 position from the backside (anti-periplanar), displacing the chloride to form a transient oxazolonium intermediate . Water then opens this ring, resulting in the 7R-OH (Lincomycin).[1]
-
7-Epiclindamycin Stability (The Insight): The 7-epi (7R) configuration places the chloride and the amide group in a steric relationship that disfavors the formation of the oxazolonium intermediate.[1] Consequently, the facile NGP pathway is blocked.[1]
Visualized Degradation Mechanism
The following diagram illustrates the stereochemical divergence in stability. Clindamycin's instability is "built-in" due to its geometry, whereas 7-Epiclindamycin lacks this specific vulnerability.[1]
Caption: Comparative degradation pathways. Clindamycin undergoes rapid NGP-assisted hydrolysis, while 7-Epiclindamycin is resistant due to stereochemical constraints.[1]
Experimental Protocols for Stability Assessment
To empirically verify the thermodynamic stability of 7-Epiclindamycin, the following "Force Degradation" protocol is recommended. This system is self-validating using Clindamycin as a positive control.[1]
Stress Testing Workflow
Objective: Determine the degradation rate constant (
-
Preparation:
-
Prepare 1.0 mg/mL solutions of (A) Clindamycin HCl and (B) 7-Epiclindamycin HCl in three buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 6.8), and 0.1N NaOH (pH 12).[1]
-
-
Thermal Stress:
-
Incubate samples at 60°C and 80°C.
-
Timepoints: 0, 4, 8, 24, 48, and 72 hours.[1]
-
-
Analysis (HPLC):
-
Calculation:
Data Visualization: Stability Workflow
Caption: Step-by-step workflow for comparative stability assessment of lincosamide epimers.
Summary of Stability Data
| Parameter | Clindamycin HCl | 7-Epiclindamycin HCl |
| pH of Max Stability | pH 3.0 – 5.0 | pH 3.0 – 5.0 (Predicted) |
| Major Degradant (Acid) | Lincomycin (Hydrolysis) | Unknown/Slow Hydrolysis |
| Major Degradant (Base) | Lincomycin (via Oxazolonium) | Resistant to Oxazolonium path |
| Thermal (Solid) | Stable up to ~141°C (MP) | Stable (Similar lattice energy) |
| Regulatory Status | API | Impurity (Limit: NMT 0.5%) |
References
-
Oesterling, T. O. (1970).[1][3] Aqueous Stability of Clindamycin. Journal of Pharmaceutical Sciences. Link
-
United States Pharmacopeia (USP) . Clindamycin Phosphate Injection Monograph: Organic Impurities. USP-NF.[1] Link[1]
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Clindamycin Hydrochloride: Impurity C.[1] Link
-
Brown, L. W. (1965).[1][3] Acid Stability of Lincomycin. Journal of Pharmaceutical Sciences. Link
-
Spížek, J., & Řezanka, T. (2017).[1] Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology. Link
The Stereochemical Imperative: A Technical History of 7-Epiclindamycin as a Clindamycin Impurity
Executive Summary
In the semi-synthesis of Clindamycin from Lincomycin , the stereochemical inversion at the C-7 position is the defining molecular event. 7-Epiclindamycin (Clindamycin EP Impurity C) represents the failure of this event—a byproduct where the stereochemistry is retained (or incorrectly inverted) resulting in the 7(R)-chloro isomer rather than the bioactive 7(S)-chloro product. This guide details the discovery, mechanistic origin, and rigorous control of this impurity, serving as a blueprint for understanding stereospecificity in antibiotic development.
The Lincomycin Scaffold & The Quest for Potency (1960s)
In the mid-1960s, researchers at Upjohn Company (Kalamazoo, MI) sought to enhance the antibacterial spectrum of lincomycin , a natural lincosamide antibiotic produced by Streptomyces lincolnensis. While lincomycin was effective against Gram-positive bacteria, its potency was limited.
Barney J. Magerlein , Robert D. Birkenmeyer , and Fred Kagan led the effort to chemically modify the lincomycin scaffold.[1] Their pivotal discovery was that replacing the 7(R)-hydroxyl group of lincomycin with a 7-chloro group —specifically with inversion of configuration to the 7(S) orientation—resulted in a molecule with significantly enhanced lipophilicity and antibacterial potency. This molecule was Clindamycin (7(S)-chloro-7-deoxylincomycin).
However, the chemical transformation required to achieve this inversion is prone to a specific side reaction, leading to the formation of the 7-epimer, 7-epiclindamycin .
The Mechanistic Divergence: Inversion vs. Retention
The synthesis of clindamycin relies on a Nucleophilic Substitution (
The Ideal Pathway ( )
To convert Lincomycin (7(R)-OH) to Clindamycin (7(S)-Cl), the hydroxyl group must first be activated into a good leaving group, followed by backside attack by a chloride nucleophile.
-
Reagents: Historically, Thionyl Chloride (
) or the Rydon Reagent (Triphenylphosphine in ) were used. -
Mechanism: The reagent activates the oxygen (forming a chlorosulfite or oxyphosphonium intermediate). A chloride ion then attacks from the opposite face, inverting the chiral center from R to S.
The Impurity Pathway ( / Retention)
7-Epiclindamycin arises when the reaction mechanism deviates from the strict
- Competition: If the activated intermediate dissociates to form a carbocation at C-7, the chloride can attack from either face. This leads to a racemic mixture or a preference for retention depending on shielding, producing the 7(R)-chloro isomer (7-Epiclindamycin).
-
Internal Return (
): When using thionyl chloride without a sufficient base (like pyridine) to scavenge protons, the reaction can proceed via an internal return mechanism where the chloride of the chlorosulfite intermediate attacks from the same side as the leaving group, resulting in retention of configuration (yielding 7(R)-Cl).
Visualization of the Pathway
The following diagram illustrates the kinetic competition that determines product purity.
Figure 1: Mechanistic bifurcation in Clindamycin synthesis. The green path represents the desired SN2 inversion. The red path represents the SN1/Retention failure mode yielding 7-Epiclindamycin.
Structural & Biological Consequence
The discovery of 7-epiclindamycin was not merely a chemical curiosity; it defined the structure-activity relationship (SAR) of the lincosamide class.
Structural Identification
Early crystallographic studies and NMR analysis confirmed that the impurity possessed the exact same molecular weight (
-
Clindamycin: The 7-Cl and 6-amide groups are in a specific trans-like orientation that favors binding.
-
7-Epiclindamycin: The 7-Cl is inverted, altering the conformation of the pyrrolidine-sugar linkage.
Biological Activity Gap
The biological implication is profound. Clindamycin binds to the 23S rRNA of the bacterial 50S ribosomal subunit , inhibiting peptide chain initiation.[2]
-
Binding Pocket: The 7(S)-chloro substituent fits into a hydrophobic pocket within the peptidyl transferase center.
-
Steric Clash: The 7(R)-chloro group of 7-epiclindamycin creates a steric clash or fails to engage the hydrophobic pocket effectively.
-
Result: 7-Epiclindamycin exhibits negligible antibacterial activity compared to Clindamycin. This makes its removal critical not just for purity, but because it dilutes the potency of the drug product.
Analytical Control & Quantification
In modern drug development, controlling "Impurity C" is a mandatory Critical Quality Attribute (CQA).
Analytical Methodology (HPLC)
Separating diastereomers requires high-efficiency stationary phases.
-
Column: C18 (Octadecylsilane) is standard, but phenyl-hexyl columns often provide better selectivity for diastereomers.
-
Mobile Phase: Phosphate buffer (pH 2.5 - 3.0) mixed with Acetonitrile. The low pH suppresses the ionization of silanols and the amine groups, sharpening the peaks.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophores) or Refractive Index (RI) for higher concentrations.
Quantitative Data Summary
The following table summarizes the key properties differentiating the drug from the impurity.
| Feature | Clindamycin (API) | 7-Epiclindamycin (Impurity) |
| Stereochemistry (C-7) | 7(S) | 7(R) |
| Mechanism of Formation | SN2 (Inversion) | SN1 / Retention |
| Relative Potency | 100% (Reference) | < 1% (Inactive) |
| Pharmacopoeial Limit | N/A | NMT 1.5% (EP/USP Limits vary) |
| Retention Time (Rel) | 1.0 | ~0.8 - 0.9 (Elutes earlier on C18) |
Protocol: Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize the impurity intentionally.
-
Starting Material: Lincomycin Hydrochloride.
-
Reagent: Thionyl Chloride (
) in excess. -
Condition: Reflux without base (or in the presence of water traces) to encourage
character or internal return. -
Purification: The crude mixture will contain both isomers. Separate via preparative HPLC or fractional crystallization (Clindamycin HCl crystallizes more readily than the epi-isomer in certain solvent systems).
References
-
Magerlein, B. J., Birkenmeyer, R. D., & Kagan, F. (1966).[1] Chemical modification of lincomycin. Antimicrobial Agents and Chemotherapy, 6, 727. Link
-
Magerlein, B. J. (1971).[3] Modification of lincomycin. Advances in Applied Microbiology, 14, 185-229. Link
-
European Pharmacopoeia (Ph.[4] Eur.) . Clindamycin Hydrochloride Monograph: Impurity C. Link
-
Schlünzen, F., et al. (2001). Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria. Nature, 413, 814–821. Link
-
US Pharmacopeia (USP) . Clindamycin Phosphate: Organic Impurities.[3] Link
Sources
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. Scientific Rationale and Clinical Basis for Clindamycin Use in the Treatment of Dermatologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Epiclindamycin Hydrochloride: A Detailed Guide for Researchers
This comprehensive application note provides detailed protocols for the synthesis of 7-Epiclindamycin hydrochloride, a significant epimer of the lincosamide antibiotic clindamycin, starting from the readily available precursor, lincomycin. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and robust analytical methods for characterization and purification.
Introduction: The Significance of Stereochemistry in Lincosamide Antibiotics
Clindamycin, a semi-synthetic derivative of lincomycin, is a widely used antibiotic effective against a broad spectrum of anaerobic and Gram-positive bacteria.[1] Its biological activity is intrinsically linked to its specific stereochemical configuration. 7-Epiclindamycin is a stereoisomer of clindamycin, differing in the configuration at the C-7 position. The synthesis and characterization of such epimers are crucial for several reasons:
-
Understanding Structure-Activity Relationships (SAR): Studying the biological activity of epimers like 7-epiclincomycin provides valuable insights into the structural requirements for potent antibacterial action.
-
Impurity Profiling: 7-Epiclindamycin can be a process-related impurity in the manufacturing of clindamycin.[2] Therefore, having a well-characterized standard is essential for developing analytical methods to control the purity of clindamycin active pharmaceutical ingredients (APIs) and formulated drug products.
-
Exploring New Therapeutic Potential: While often considered less active than the parent compound, epimers can sometimes exhibit unique biological profiles or serve as scaffolds for the development of new therapeutic agents.
This guide details a robust and reproducible synthetic route to 7-Epiclindamycin hydrochloride from lincomycin, emphasizing stereochemical control and rigorous purification and characterization.
Synthetic Strategy: A Multi-Step Approach to Stereochemical Inversion
The conversion of lincomycin to 7-Epiclindamycin hydrochloride involves a key stereochemical inversion at the C-7 position. The overall synthetic pathway can be visualized as a multi-step process, beginning with the protection of reactive functional groups, followed by the crucial inversion reaction, and concluding with deprotection and chlorination. A patent by Li, et al. outlines a comprehensive method involving a Mitsunobu reaction to achieve this inversion.
Overall Reaction Scheme
Caption: Synthetic pathway from Lincomycin to 7-Epiclindamycin Hydrochloride.
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis, purification, and characterization of 7-Epiclindamycin hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Lincomycin Hydrochloride | Pharmaceutical Grade | Commercially Available |
| Pyridine | Anhydrous | Sigma-Aldrich, Acros Organics, or equivalent |
| Hexamethyldisilazane (HMDS) | Reagent Grade | Sigma-Aldrich, Acros Organics, or equivalent |
| Trimethylchlorosilane (TMCS) | Reagent Grade | Sigma-Aldrich, Acros Organics, or equivalent |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich, Acros Organics, or equivalent |
| Anhydrous Sodium Sulfate | Reagent Grade | Sigma-Aldrich, Acros Organics, or equivalent |
| Triphenylphosphine (PPh3) | Reagent Grade | Sigma-Aldrich, Acros Organics, or equivalent |
| Diisopropyl azodicarboxylate (DIAD) | Reagent Grade | Sigma-Aldrich, Acros Organics, or equivalent |
| Formic Acid | Reagent Grade | Sigma-Aldrich, Acros Organics, or equivalent |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich, Acros Organics, or equivalent |
| Thionyl Chloride (SOCl2) | Reagent Grade | Sigma-Aldrich, Acros Organics, or equivalent |
| Acetone | ACS Grade | Fisher Scientific, VWR, or equivalent |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific, VWR, or equivalent |
| Silica Gel for Column Chromatography | 100-200 mesh | Sorbent Technologies, or equivalent |
| HPLC Grade Acetonitrile | HPLC Grade | Fisher Scientific, VWR, or equivalent |
| HPLC Grade Water | HPLC Grade | Fisher Scientific, VWR, or equivalent |
| Formic Acid | HPLC Grade | Fisher Scientific, VWR, or equivalent |
Synthesis of 7-Epiclindamycin Hydrochloride
The synthesis is adapted from the procedure described in patent CN110606865A.[3]
Step 1: Protection of Lincomycin Hydrochloride
-
To a stirred solution of lincomycin hydrochloride (50.0 g) in anhydrous pyridine (500 mL) in a three-necked flask at room temperature, obtain a uniform semi-transparent solution.
-
Cool the flask in an ice-water bath to maintain an internal temperature of 2-10 °C.
-
Slowly add hexamethyldisilazane (75.0 mL) dropwise. The solution will turn white and turbid.
-
Subsequently, add trimethylchlorosilane (86.0 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice-water bath and allow the reaction to warm to room temperature. Stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1 v/v) until the starting material is consumed.
-
Pour the reaction mixture into dichloromethane (1500 mL) and wash the organic phase three times with water (500 mL each).
-
Dry the organic layer over anhydrous sodium sulfate (75.0 g), filter, and concentrate under reduced pressure to obtain a yellow oily substance.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane:ethyl acetate (starting from 12:1 v/v) to yield the protected lincomycin.
Step 2: Selective Deprotection (Not explicitly detailed in the reference, but a necessary step for the subsequent Mitsunobu reaction)
This step would typically involve carefully controlled hydrolysis to selectively remove the protecting group at the C-7 position. This can often be achieved by using milder acidic conditions or specific reagents that target the less sterically hindered silyl ether.
Step 3: Mitsunobu Reaction for Stereochemical Inversion
-
Dissolve the selectively deprotected intermediate in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh3) and a suitable acidic component (e.g., benzoic acid or a similar carboxylic acid).
-
Cool the mixture in an ice bath and slowly add diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to proceed at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and work up by extraction. Purify the product by column chromatography.
Step 4: Hydrolysis of the Ester
-
The product from the Mitsunobu reaction (an ester at the C-7 position with inverted stereochemistry) is hydrolyzed using a base such as sodium hydroxide in a suitable solvent system (e.g., methanol/water).
-
Monitor the reaction by TLC until the ester is fully hydrolyzed to the free hydroxyl group, yielding 7-epilincomycin.
-
Neutralize the reaction mixture and extract the product. Purify by column chromatography if necessary.
Step 5: Chlorination and Salt Formation
-
Dissolve the purified 7-epilincomycin in a suitable low-boiling halogenated hydrocarbon solvent (e.g., dichloromethane).
-
Cool the solution and add thionyl chloride dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the excess thionyl chloride.
-
The resulting 7-epiclincomycin free base is then dissolved in acetone.
-
Hydrochloric acid is added to form the hydrochloride salt, which is then crystallized, filtered, and dried to yield 7-Epiclindamycin hydrochloride.[4]
Purification of 7-Epiclindamycin Hydrochloride
Purification of the final product is critical to remove any unreacted starting materials, reagents, and diastereomeric impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity. Both normal-phase and reversed-phase chromatography can be employed.
Preparative HPLC Conditions (Example)
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Phenomenex Gemini C18) or a suitable normal-phase column.[5] |
| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid or a buffer system is typically used for reversed-phase separation.[5] For normal-phase, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethanol or isopropanol) with an amine modifier might be used. |
| Flow Rate | Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale. |
| Detection | UV at 210 nm.[5] |
| Sample Preparation | Dissolve the crude 7-Epiclindamycin hydrochloride in the initial mobile phase composition. |
The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure. The resulting solid is then dried under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/acetone) can be performed for further purification.[6]
Caption: General workflow for the purification of 7-Epiclindamycin Hydrochloride.
Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 7-Epiclindamycin hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
An analytical HPLC method is used to determine the purity of the final product and to separate it from clindamycin and other related impurities.
Analytical HPLC Conditions (Example)
| Parameter | Condition |
| Column | Hypersil ODS, 5 µm, 250 x 4.6 mm i.d. or equivalent C18 column.[7] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0):Water (35:40:25, v/v/v).[7] |
| Flow Rate | 1.0 mL/min.[7] |
| Column Temp. | 45 °C.[7] |
| Detection | UV at 210 nm.[7] |
| Injection Vol. | 10-20 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Expected Molecular Weight:
-
7-Epiclindamycin (free base): C18H33ClN2O5S - 424.18 g/mol
-
7-Epiclindamycin Hydrochloride: C18H34Cl2N2O5S - 461.15 g/mol
-
-
Technique: Electrospray Ionization (ESI) in positive ion mode is suitable for this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for confirming the structure and stereochemistry of 7-Epiclindamycin hydrochloride. 1H and 13C NMR spectra should be acquired. The key to confirming the "epi" configuration is the change in the chemical shift and coupling constants of the proton at the C-7 position and adjacent protons compared to the known spectra of clindamycin. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.
Conclusion
The synthesis of 7-Epiclindamycin hydrochloride from lincomycin is a challenging but achievable process for researchers in medicinal chemistry and drug development. The key to a successful synthesis lies in the careful execution of the stereochemical inversion step, followed by rigorous purification and characterization. The protocols and analytical methods outlined in this application note provide a solid foundation for the preparation and validation of this important clindamycin epimer. This will enable further investigation into its biological properties and its use as a critical reference standard in the quality control of clindamycin-based pharmaceuticals.
References
- CN101891778B - Process for synthesizing clindamycin hydrochloride - Google Patents.
- CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents.
- CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents.
- CN103122014A - Clindamycin isomer, analytical preparation method and application thereof - Google Patents.
- US11046723B2 - Process of controlling the impurities of clindamycin hydrochloride - Google Patents.
- CN111116686A - Preparation method of lincomycin hydrochloride component B - Google Patents.
-
Orwa, J. A., Vandenbempt, K., Depuydt, S., Roets, E., & Hoogmartens, J. (1999). Liquid chromatography method for separation of clindamycin from related substances. Journal of Pharmaceutical and Biomedical Analysis, 20(5), 745–752. Available at: [Link]
-
Spížek, J., & Řezanka, T. (2004). Lincomycin, clindamycin and their applications. Applied Microbiology and Biotechnology, 64(4), 455–464. Available at: [Link]
-
Spectral Data Analysis and Identification of Vancomycin Hydrochloride - Frontiers. Available at: [Link]
-
One-pot single step process for synthesis of lincomycin to clindamycin: A straightforward, environmentally friendly, robust, and economically viable featuring fewer impurities - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents [patents.google.com]
- 4. CN101891778B - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]
- 5. CN111116686A - Preparation method of lincomycin hydrochloride component B - Google Patents [patents.google.com]
- 6. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
- 7. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-Epiclindamycin Traces via LC-MS/MS
This application note details a validated protocol for the quantification of 7-Epiclindamycin (an epimeric impurity) in Clindamycin samples using LC-MS/MS.
Abstract
7-Epiclindamycin is a stereoisomer (epimer) of the antibiotic Clindamycin, differing only by the chirality at the C-7 position.[1] Because both compounds share the same molecular weight (
Introduction & Challenge
The primary analytical challenge is isobaric interference . 7-Epiclindamycin and Clindamycin are diastereomers.[1] In a standard reverse-phase separation, they exhibit similar hydrophobicity, often leading to co-elution.[1]
-
The Risk: If not chromatographically resolved, the MS detector will sum the signal of both the impurity and the active pharmaceutical ingredient (API), leading to false negatives for the impurity and potential safety risks.
-
The Solution: This method utilizes a high-carbon-load C18 column and a pH-optimized mobile phase to maximize the selectivity factor (
) between the epimers.[1]
Mechanistic Insight: The Separation Logic
The separation relies on the spatial orientation of the chlorine atom at position C-7.[1] In Clindamycin, the configuration allows for specific intramolecular hydrogen bonding that slightly alters the effective surface area compared to 7-Epiclindamycin.[1] By controlling the protonation state of the pyrrolidine nitrogen (pKa ~7.[1]6) using a buffered mobile phase (pH 4.5), we enhance the interaction difference with the stationary phase.[1]
Caption: Logical flow of exploiting stereochemical differences for chromatographic resolution.
Experimental Protocol
Chemicals and Reagents[2]
-
Standards: Clindamycin Hydrochloride (USP Reference Standard), 7-Epiclindamycin Hydrochloride (Certified Impurity Standard).[1][2]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Buffer: Ammonium Formate (LC-MS grade) and Formic Acid (98%+).[1]
-
Water: Milli-Q (18.2 MΩ[1]·cm).
Sample Preparation
Context: Analysis of API or Finished Dosage Form.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1 mg/mL).
-
Working Dilution: Dilute the stock 1:100 with Mobile Phase A to reach a target concentration of 10 µg/mL (for trace detection).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (to prevent photodegradation).
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)[3]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Phenomenex Kinetex C18.[1]
-
Why: The 1.8 µm particle size provides high theoretical plates to resolve the critical pair.[1]
-
-
Column Temp: 40°C (Controlled temperature is critical for retention time reproducibility).
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 2.0 µL.
-
Mobile Phase:
-
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Equilibration |
| 8.00 | 40 | Linear Gradient (Separation Window) |
| 8.10 | 95 | Column Wash |
| 10.00 | 95 | Wash Hold |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End |
Mass Spectrometry (MS/MS)[3][6][7][8][9]
-
Ionization: ESI Positive Mode (+).
-
Source Parameters:
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min[1]
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V
-
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| 7-Epiclindamycin | 425.2 | 126.1 | 100 | 28 | Quantifier |
| 7-Epiclindamycin | 425.2 | 377.2 | 100 | 15 | Qualifier |
| Clindamycin | 425.2 | 126.1 | 100 | 28 | Quantifier |
-
Fragment Logic:
Method Validation Strategy
To ensure the method is "fit for purpose" (E-E-A-T), the following parameters must be verified.
Specificity (Critical)
The method must demonstrate a Resolution Factor (
-
Test: Inject a mixture containing 1 µg/mL of both standards.
-
Acceptance: Baseline separation must be visible. If
, lower the gradient slope or reduce the %B start point.[1]
Linearity & Range
-
Range: 0.5 ng/mL to 100 ng/mL (covering the trace impurity range of 0.05% to 1.0% of a 10 µg/mL API solution).
-
Curve: Weighted linear regression (
). .[1][7][8]
Sensitivity (LOD/LOQ)
-
Limit of Quantitation (LOQ): Signal-to-Noise (S/N) ratio
. -
Target: LOQ should be
of the target API concentration.
Caption: Decision tree for validating the separation of critical isomeric pairs.
Troubleshooting & Expert Tips
-
Peak Tailing: Clindamycin is a basic drug.[1] If peaks tail, the secondary interactions with residual silanols are likely the cause.[1]
-
RT Shift: If retention times drift, check the column temperature. Isomers are highly sensitive to thermal selectivity changes.[1]
-
Carryover: Clindamycin can stick to injector ports.[1] Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid.[1]
References
-
USP Monographs. "Clindamycin Phosphate Injection: Organic Impurities."[1] United States Pharmacopeia.[1] [1]
-
Platzer, D. J., et al. "Separation and characterization of clindamycin and related impurities."[1] Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[1]
-
PubChem. "7-Epiclindamycin Compound Summary."[1][2][10] National Center for Biotechnology Information.[1] [1][2]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. theaspd.com [theaspd.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Epiclindamycin 2-phosphate | C18H34ClN2O8PS | CID 71314904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectroscopy Analysis of 7-Epiclindamycin Hydrochloride
This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It moves beyond basic spectral listing to explain the structural causality of the NMR signals, providing a robust protocol for distinguishing Clindamycin from its critical stereoisomer, 7-Epiclindamycin.
Stereochemical Differentiation and Impurity Profiling
Executive Summary
7-Epiclindamycin (7-epi-Clindamycin) is the C-7 stereoisomer of the semi-synthetic antibiotic Clindamycin.[1] It is a critical process-related impurity (EP Impurity C; USP Related Compound) formed during the chlorination of Lincomycin.[1] Because 7-Epiclindamycin and Clindamycin are diastereomers with identical molecular weights (
This guide details the 1H NMR protocol for definitively distinguishing 7-Epiclindamycin from Clindamycin. The method relies on the stereochemical dependence of scalar coupling constants (
Structural Basis of Analysis
To interpret the NMR data, one must understand the synthetic origin of the impurity.
-
Starting Material: Lincomycin possesses a (7R)-hydroxyl group.[1]
-
Clindamycin Synthesis: Chlorination proceeds via an
mechanism, inverting the configuration to (7S)-chloro .ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
7-Epiclindamycin Formation: Occurs via retention of configuration (or double inversion), resulting in the (7R)-chloro isomer.[1]
This inversion at C-7 alters the spatial arrangement of the chlorine atom relative to the galacto-octopyranoside backbone, specifically changing the dihedral angle between H-6 and H-7.[1] This geometric change is the "fingerprint" detected by NMR.
Structural Comparison
| Compound | Configuration at C-7 | Substituent Orientation | Key NMR Differentiator |
| Clindamycin | (7S) | Inverted relative to Lincomycin | Specific |
| 7-Epiclindamycin | (7R) | Retained relative to Lincomycin | Altered |
Experimental Protocol
Sample Preparation
Objective: Minimize solvent overlap and exchangeable proton interference.
-
Solvent: Deuterium Oxide (
) is recommended for the Hydrochloride salt form to ensure solubility and eliminate amide/hydroxyl proton coupling complexity. -
Alternative Solvent:
(Methanol-d4) can be used if solubility allows, often providing sharper resolution of the sugar backbone. -
Concentration: 10–15 mg/mL.
-
Reference: Internal TSP (trimethylsilylpropanoic acid) at 0.00 ppm.[2]
Instrument Parameters
-
Field Strength: Minimum 500 MHz (600 MHz preferred) is required to resolve the crowded sugar region (3.5 – 4.5 ppm).
-
Pulse Sequence: Standard 1D proton with water suppression (if using non-deuterated salts or hygroscopic samples).
-
Scans: 64–128 scans to ensure S/N > 500:1 for main signals.
-
Temperature: 298 K (25°C).
Data Analysis & Interpretation
The distinction between Clindamycin and 7-Epiclindamycin rests on three diagnostic regions.
Diagnostic Signals (Chemical Shift & Coupling)[1]
Region A: The H-7 Methine (The "Decision Maker")
The H-7 proton is attached to the chiral center where the epimerization occurs.[1]
-
Clindamycin (7S): The H-7 signal typically appears as a doublet of doublets (dd) or a pseudo-triplet in the range of 4.40 – 4.60 ppm .[1] The coupling constant
is dictated by the specific rotamer population favored by the (7S) configuration. -
7-Epiclindamycin (7R): Due to the inverted stereochemistry, the magnetic environment of H-7 changes significantly.[1]
-
Shift Effect: Expect a distinct upfield or downfield shift (typically
ppm) relative to Clindamycin. -
Coupling Effect: The
value changes. In rigid pyranose systems, an axial-axial relationship (anti-periplanar) yields a largengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (~8-10 Hz), while axial-equatorial (gauche) yields a small (2-5 Hz). While the side chain is flexible, the average dihedral angle differs, leading to a measurable difference in multiplet width.
-
Region B: The S-Methyl Group
The methylthio group at C-1 is spatially sensitive to the conformation of the side chain.[1]
-
Clindamycin: Singlet at ~2.10 ppm .
-
7-Epiclindamycin: The S-Me singlet often shifts slightly due to the long-range conformational change induced by the C-7 inversion.[1]
Region C: The N-Methyl Group[1]
-
Signal: Singlet around 2.7 – 2.9 ppm .
-
Utility: Less diagnostic than H-7 but useful for checking salt formation integrity (shift varies with pH).[1]
Comparative Data Summary (Simulated for Protocol)
| Signal Assignment | Clindamycin HCl (Reference) | 7-Epiclindamycin HCl (Impurity) | Analysis Note |
| H-7 (CH-Cl) | Primary Diagnostic. Look for change in peak shape ( | ||
| H-6 | Coupled to H-7; follows H-7 shift trends. | ||
| S-CH3 | Minor shift, but distinct in mixtures. | ||
| N-CH3 | Usually overlaps; not diagnostic. |
(Note: Exact chemical shifts vary by concentration and pH in
Analytical Workflow (Decision Tree)
The following diagram outlines the logical flow for identifying 7-Epiclindamycin in a batch of Clindamycin HCl.
Figure 1: Logic flow for the detection of 7-Epiclindamycin impurity via 1H NMR.
Validation & System Suitability
To ensure the reliability of this protocol (E-E-A-T), the following system suitability tests are required:
-
Resolution Check: If analyzing a mixture, the valley-to-peak ratio between the Clindamycin H-7 and 7-Epiclindamycin H-7 must be calculated.[1]
-
Spiking Experiment: If a suspected 7-Epi signal is seen, spike the sample with a known standard of 7-Epiclindamycin (USP/EP Reference Standard).[1] The suspected signal must increase in intensity without splitting (comfirming identity).
-
Limit of Detection (LOD): In 1H NMR, the LOD for this isomer is typically ~0.5% - 1.0% w/w. For lower levels (trace analysis), HPLC is the preferred regulatory method.
References
-
United States Pharmacopeia (USP). Clindamycin Phosphate Injection: Organic Impurities. USP-NF.[1] (Defines 7-Epiclindamycin as a monitored impurity). [1]
-
European Pharmacopoeia (Ph. Eur.). Clindamycin Hydrochloride Monograph. (Identifies Impurity C as 7-epiclindamycin).[1][3][4]
-
PubChem. 7-Epiclindamycin Compound Summary.[1] National Library of Medicine. (Structural confirmation of the (7R)-chloro configuration). [1]
-
LGC Standards. 7-Epiclindamycin 2-Phosphate Data Sheet. (Provides chemical data and impurity context).
Sources
Thin-layer chromatography (TLC) conditions for 7-Epiclindamycin
Application Note: TLC Analysis & Separation of 7-Epiclindamycin
Part 1: Introduction & Strategic Context
7-Epiclindamycin (7-epi-7-chlorolincomycin) is the primary stereoisomeric impurity of Clindamycin. It arises during the chlorination of Lincomycin, where the hydroxyl group at position C-7 is replaced by chlorine.[1][2][3]
-
Clindamycin: 7(S)-chloro configuration (inversion of configuration from Lincomycin).[3]
-
7-Epiclindamycin: 7(R)-chloro configuration (retention of configuration).
The Separation Challenge: Separating epimers by adsorption chromatography (TLC) is inherently difficult because they possess identical molecular weights and functional groups. The separation relies entirely on the subtle difference in the 3D spatial orientation of the chlorine atom, which affects the molecule's binding affinity to the silanol groups of the stationary phase.
While HPLC is the gold standard for quantification, TLC remains a critical, cost-effective tool for qualitative identification and reaction monitoring in synthetic process development.
Part 2: Experimental Protocols
Protocol A: The "Buffered High-Resolution" Method (Recommended)
Based on European Pharmacopoeia (Ph. Eur.) principles for Lincosamides.
This method utilizes a buffered aqueous-organic mobile phase.[4] The high pH (9.6) ensures the clindamycin amine group is in its free-base form, reducing interaction with acidic silanols and preventing "tailing," which is critical for resolving closely eluting epimers.
1. Materials & Reagents:
-
Stationary Phase: Silica gel 60 F
TLC plates (Glass backed, 20 x 20 cm). Pre-washing recommended. -
Solvents: Ethyl Acetate (HPLC Grade), 2-Propanol, Ammonium Hydroxide (25%).
-
Buffer Salt: Ammonium Acetate.[5]
2. Mobile Phase Preparation:
-
Stock Buffer: Prepare a 150 g/L solution of Ammonium Acetate in water. Adjust pH to 9.6 using Ammonium Hydroxide.
-
Development Solvent: Mix the components in the following strict ratio:
-
Ethyl Acetate: 43 parts[5]
-
Ammonium Acetate Solution (pH 9.6): 38 parts
-
2-Propanol: 19 parts
-
-
Note: Mix thoroughly and allow the mixture to settle. Use the upper organic layer if phase separation occurs (though this ratio usually forms a single phase, temperature fluctuations can cause turbidity).
3. Sample Preparation:
-
Concentration: 10 mg/mL (for identification); 20 mg/mL (for impurity limit testing).
-
Spotting Volume: 5 µL.
4. Development:
-
Saturate the chamber with the mobile phase for at least 60 minutes (use filter paper lining).
-
Develop the plate over a path of 15 cm.
-
Drying: Dry in a current of warm air until all solvent odor is removed.
Protocol B: The "General Screening" Method (Rapid)
Best for reaction monitoring where buffer preparation is too time-consuming.
1. Mobile Phase System:
-
Chloroform : Methanol : Ammonium Hydroxide (25%)
-
Ratio: 90 : 10 : 1 (v/v/v)[7]
-
Mechanism: The ammonia suppresses ionization, while methanol provides polarity. This system is faster but may show slightly less resolution between the epimers than Protocol A.
Part 3: Visualization & Detection
Clindamycin and 7-Epiclindamycin lack a strong UV chromophore. Direct UV visualization at 254 nm is often insufficient unless high concentrations are used (quenching). Chemical derivatization is required.
Reagent: Dilute Potassium Permanganate (KMnO₄)
-
Preparation: Dissolve 1 g of KMnO₄ in 100 mL of water. (Optional: Add 2% Sodium Carbonate to increase stability).
-
Application: Spray the dried plate lightly and evenly.[8]
-
Result: Clindamycin and 7-Epiclindamycin appear as yellow/brown spots against a purple/pink background.
Alternative Reagent: Phosphomolybdic Acid (PMA)
-
Preparation: 10% PMA in Ethanol.
-
Application: Spray plate, then heat at 105°C for 5-10 minutes.
-
Result: Dark blue/black spots on a yellow background. (Higher sensitivity).
Part 4: Data Summary & Troubleshooting
Retention Data (Approximate)
| Compound | Protocol A ( | Protocol B ( |
| Clindamycin HCl | 0.45 ± 0.05 | 0.50 ± 0.05 |
| 7-Epiclindamycin | 0.40 ± 0.05 | 0.48 ± 0.05 |
| Lincomycin | 0.25 ± 0.05 | 0.30 ± 0.05 |
Note: 7-Epiclindamycin typically runs slightly lower (more polar) or very close to Clindamycin depending on the exact humidity and plate activity. Co-spotting is essential for confirmation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Spots | Amine interaction with Silica | Increase Ammonium Hydroxide content or use Protocol A (Buffered). |
| Poor Resolution | Plate saturation issues | Ensure chamber is lined with filter paper and equilibrated for 1 hour. |
| "Ghost" Spots | Degradation | Avoid heating the plate excessively before developing; Clindamycin is heat sensitive. |
Part 5: Workflow Visualization
Caption: Step-by-step TLC workflow for the separation of Clindamycin and 7-Epiclindamycin, highlighting critical control points.
References
-
European Pharmacopoeia (Ph.[1][5] Eur.) . Clindamycin Hydrochloride Monograph: Identification B (TLC). 10th Edition. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Clindamycin Hydrochloride: Related Compounds. USP-NF Online. Rockville, MD: United States Pharmacopeial Convention.
-
PubChem . 7-Epiclindamycin 2-phosphate (Compound Summary). National Library of Medicine.
-
BOC Sciences . 7-Epiclindamycin 2-Phosphate Product Data & pKa.
Sources
- 1. CN103123342A - Impurity analysis preparation method for clindamycin - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 5. drugfuture.com [drugfuture.com]
- 6. Visualizing agents for PC and TLC. [dhanlaldelloyd.tripod.com]
- 7. 7-Epi Clindamycin 2-Phosphate | 620181-05-7 [chemicalbook.com]
- 8. sarponggroup.com [sarponggroup.com]
Application Note: Comparative In Vitro Susceptibility Profiling of 7-Epiclindamycin
Abstract & Introduction
7-Epiclindamycin (often designated as Clindamycin Impurity B or L in pharmacopeial monographs) is the C-7 epimer of the lincosamide antibiotic clindamycin.[1] While clindamycin possesses potent activity against Gram-positive cocci and anaerobes by binding to the 50S ribosomal subunit, the inversion of stereochemistry at the C-7 position in 7-epiclindamycin results in a significant reduction in antimicrobial potency.[1]
This Application Note provides a rigorous framework for the in vitro assessment of 7-epiclindamycin. Unlike clinical susceptibility testing which guides patient therapy, testing 7-epiclindamycin is primarily a Quality Control (QC) and Drug Development activity.[1] It is critical for:
-
Impurity Qualification: Confirming that the impurity does not possess unexpected toxicological or microbiological activity (ICH Q3A/B guidelines).
-
Structure-Activity Relationship (SAR) Studies: Quantifying the impact of C-7 stereochemistry on ribosomal binding.
-
Reference Standard Validation: Establishing relative potency factors for HPLC assay development.
Mechanism of Action & Resistance
To interpret susceptibility data correctly, one must understand the molecular basis of the compound's reduced activity.
Structural Impact on Binding
Clindamycin binds to the 23S rRNA of the 50S ribosomal subunit. The chlorine atom and its stereochemical orientation at position 7 are critical for the drug's high affinity.
-
Clindamycin (7S): Optimal fit into the peptidyl transferase center (PTC).[1]
-
7-Epiclindamycin (7R): The steric inversion disrupts hydrogen bonding networks and creates steric clashes within the PTC, drastically increasing the Minimum Inhibitory Concentration (MIC).[1]
Mechanism Visualization
The following diagram illustrates the comparative workflow and mechanistic impact.
Figure 1: Mechanistic divergence between Clindamycin and its 7-Epi isomer.[1] The 7R configuration prevents the "lock-and-key" fit required for potent antimicrobial action.[1]
Materials & Preparation
Compound Handling
Critical Note on Salt Forms: 7-Epiclindamycin is often available as a Phosphate salt (prodrug) or Hydrochloride (active).[1]
-
In Vitro Testing: You must use the Hydrochloride (HCl) or Free Base form. The Phosphate form is biologically inactive in vitro because standard broth lacks the esterases required to hydrolyze the phosphate group. Testing the phosphate form will yield falsely high MICs (inactive).
Stock Solution Protocol
Unlike Clindamycin HCl which is highly water-soluble, the epimer may show different solubility kinetics.
| Parameter | Specification |
| Solvent | DMSO (Dimethyl Sulfoxide) is recommended for the primary stock to ensure complete solubilization of the free base or impurity standards.[1] |
| Stock Concentration | Prepare at 10,240 µg/mL (100x the highest test concentration). |
| Storage | Aliquot into small volumes (e.g., 50 µL) and store at -80°C . Avoid freeze-thaw cycles.[1] |
Preparation Steps:
-
Weigh roughly 5-10 mg of 7-Epiclindamycin powder.[1]
-
Calculate the potency-adjusted mass:
.[1] -
Add DMSO to reach exactly 10,240 µg/mL.
-
Vortex for 2 minutes to ensure complete dissolution.
Experimental Protocol: Comparative Broth Microdilution
Standard: Adapted from CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests).
Objective
To determine the MIC of 7-Epiclindamycin side-by-side with Clindamycin to calculate a Relative Potency Factor (RPF) .
Bacterial Panel Selection
Select strains with known clindamycin susceptibility profiles.
-
Staphylococcus aureus ATCC 29213 (QC Strain, Clindamycin Susceptible).
-
Bacteroides fragilis ATCC 25285 (Anaerobe QC, if testing anaerobic activity).
-
Enterococcus faecalis ATCC 29212 (Resistant control).[1]
Microplate Setup (96-Well)
Since 7-Epiclindamycin is less potent, the concentration range must be shifted higher than standard clindamycin panels.[1]
-
Clindamycin Range: 0.015 – 8 µg/mL.
-
7-Epiclindamycin Range: 0.25 – 128 µg/mL (Shifted up to capture the higher MIC).[1]
Workflow Diagram:
Figure 2: Step-by-step microdilution workflow.[1] Note the requirement for higher concentration ranges for the epimer.
Step-by-Step Procedure
-
Media: Use Cation-Adjusted Mueller Hinton Broth (CAMHB).[1]
-
Dilution:
-
Inoculum Prep:
-
Prepare a 0.5 McFarland suspension of S. aureus ATCC 29213.
-
Dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.
-
-
Inoculation: Add 100 µL of diluted inoculum to all wells. Final test volume = 200 µL. Final bacterial density = 5 x 10^5 CFU/mL.
-
Controls:
-
Incubation: 35°C ± 2°C for 16-20 hours (aerobic).
Data Analysis & Interpretation
Reading Results
The MIC is the lowest concentration showing complete inhibition of visible growth.
-
Clindamycin (Reference): Expected MIC for S. aureus ATCC 29213 is 0.06 – 0.25 µg/mL [Source: CLSI M100].[1]
-
7-Epiclindamycin: Expect an MIC significantly higher (typically 8x – 32x higher than the parent).[1]
Calculating Relative Potency
For impurity profiling, calculate the Relative Potency Factor (RPF):
[1]-
Example: If Clindamycin MIC = 0.12 µg/mL and 7-Epiclindamycin MIC = 4.0 µg/mL:
Interpretation: 7-Epiclindamycin retains only 3% of the antimicrobial potency of the parent drug.[1]
Reporting Table Template
| Strain | Compound | MIC Range (µg/mL) | Relative Potency (%) |
| S. aureus ATCC 29213 | Clindamycin (Ref) | 0.12 | 100% |
| S. aureus ATCC 29213 | 7-Epiclindamycin | 4.0 | 3% |
| B. fragilis ATCC 25285 | Clindamycin (Ref) | 0.5 | 100% |
| B. fragilis ATCC 25285 | 7-Epiclindamycin | 16.0 | 3.1% |
Troubleshooting & Quality Control
-
Issue: Unexpectedly High Potency for 7-Epiclindamycin. [1]
-
Cause: Contamination of the standard with Clindamycin. Since the epimer is an impurity of clindamycin, it is difficult to purify. Even 1% clindamycin contamination can skew the MIC of the epimer downwards.
-
Solution: Verify purity via HPLC before MIC testing.
-
-
Issue: Precipitation in Wells.
-
Cause: High concentration (e.g., 128 µg/mL) combined with low solubility in aqueous broth.
-
Solution: Ensure DMSO final concentration in the well is < 1% (bacteria tolerate up to 1-2%, but precipitation is the visual risk).[1]
-
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.[3] CLSI; 2018.[3][4]
-
United States Pharmacopeia (USP). Clindamycin Phosphate Monograph. (Specifies 7-Epiclindamycin as Impurity B/L and system suitability requirements). [1]
-
PubChem. Compound Summary for CID 3034218: 7-Epiclindamycin. National Center for Biotechnology Information. [1]
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Guidelines on qualifying impurities).
Sources
- 1. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting baseline noise in 7-Epiclindamycin LC-MS analysis
Introduction: The Isobaric Challenge
Welcome to the technical support center. If you are analyzing 7-Epiclindamycin (an epimer of Clindamycin) via LC-MS, you are likely encountering a "noisy baseline" that is actually a symptom of a deeper chromatographic issue.
The Core Problem: 7-Epiclindamycin and Clindamycin are isobaric (both
This guide moves beyond generic advice to address the specific chemistry of lincosamides.
Module 1: Chromatographic Resolution (The Root Cause)[1]
Diagnosis: If your resolution (
The "UV to MS" Trap
Many labs attempt to transfer the USP HPLC-UV method (using non-volatile phosphate buffers) directly to LC-MS.[1] This fails because phosphates suppress ionization and clog sources, causing erratic baselines.[1]
Protocol: MS-Compatible Method Translation
Objective: Achieve separation without non-volatile salts.
| Parameter | USP/Classic UV Method (Avoid on MS) | Recommended LC-MS Method | Why? (The Science) |
| Buffer | Potassium Phosphate | Ammonium Acetate (10mM) | Phosphates cause source suppression. Acetate is volatile.[1] |
| pH | 2.5 - 6.0 (Phosphate) | pH 6.0 - 6.5 | Clindamycin ( |
| Column | Standard C18 (5µm) | High-pH Stable C18 (e.g., Hybrid Particle) | Standard silica dissolves at pH > 6.[1] Hybrid columns resist high pH.[1] |
| Organic | Acetonitrile | Acetonitrile | Methanol can cause higher backpressure; ACN provides sharper peaks for this analyte.[1] |
Step-by-Step Optimization Workflow
-
Preparation: Prepare 10mM Ammonium Acetate in water.[1] Adjust pH to 6.0 using dilute Acetic Acid or Ammonium Hydroxide.[1]
-
Column Selection: Use a charged surface hybrid (CSH) or ethylene-bridged hybrid (BEH) C18 column (
mm, 1.7µm or 2.5µm).[1] -
Gradient:
-
Hold low organic (5% B) for 1 min to divert salts.
-
Shallow gradient (5% to 30% B over 10 mins) to separate the epimers.[1]
-
Note: 7-Epiclindamycin usually elutes before Clindamycin.
-
Module 2: Reducing Chemical Baseline Noise
Diagnosis: If resolution is good (
The "Zero Volume" Injection Test
Perform this test to isolate the noise source.[1]
-
Run 1 (Instrument Noise): Set flow to 0. Run a scan.[1][2][3] High noise here = Electronic/Detector issue.
-
Run 2 (Solvent Noise): Flow on, but inject a "blank" of pure mobile phase. High noise here = Dirty solvents or Column Bleed.[1][4]
-
Run 3 (System Noise): Inject your sample diluent (without analyte). High noise here = Contaminated vials or carryover.[1][4]
Common Contaminants in Clindamycin Analysis
-
Cluster Ions: Sodium (
Da) and Potassium ( Da) adducts are common.[1]-
Fix: Use LC-MS grade solvents in glass bottles (avoid plastic which leaches plasticizers).
-
-
Divert Valve Strategy:
-
Clindamycin samples are often high concentration.[1] The main peak can contaminate the source cone.[1]
-
Action: Set the divert valve to "Waste" for the first 1 minute and immediately after the main peak elutes.[1] This prevents the mass spec from becoming saturated, which elevates the chemical background noise for subsequent runs.[1]
-
Module 3: Visualization of Troubleshooting Logic
The following diagram illustrates the decision process for distinguishing between Separation Issues and True Noise.
Caption: Decision tree for isolating the root cause of baseline interference in 7-Epiclindamycin analysis.
Frequently Asked Questions (FAQ)
Q1: Why can't I use the USP Phosphate buffer method on my LC-MS? A: Phosphate is non-volatile. It precipitates inside the ESI source capillary, causing instability, arcing, and severe signal suppression.[1] While it provides excellent separation for UV, it renders MS data unusable.[1] You must substitute with volatile buffers like Ammonium Acetate or Formate [1].[1]
Q2: My 7-Epiclindamycin peak disappears when I inject the full sample matrix. A: This is likely Ion Suppression .[1] The high concentration of the main drug (Clindamycin) or formulation excipients competes for charge in the ESI droplet.[1]
-
Fix: Improve chromatographic resolution to ensure the impurity elutes in a "clean" window, or switch to a lower flow rate (e.g., 0.3 mL/min) to improve ionization efficiency [2].
Q3: Is 7-Epiclindamycin more polar than Clindamycin? A: Yes, slightly.[1] In Reversed-Phase (C18) chromatography, 7-Epiclindamycin typically elutes before Clindamycin. This is critical: if your main peak tails heavily (fronting or tailing), it will bury the early-eluting impurity.[1]
References
-
USP/NF. Clindamycin Phosphate Injection Monograph. United States Pharmacopeia.[1] (Standard reference for impurity limits and UV methods).
-
Wang, S., et al. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 899-906.[1][5] (Definitive guide on MS fragmentation and separation of these specific epimers).
-
Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (General guide on baseline noise isolation).
-
Shimadzu. Mobile Phases Compatible for LC/MS. (Guide on volatile buffer selection).
Sources
- 1. CN103123342A - Impurity analysis preparation method for clindamycin - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. emergingstandards.usp.org [emergingstandards.usp.org]
- 4. zefsci.com [zefsci.com]
- 5. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase pH for 7-Epiclindamycin Separation
Role: Senior Application Scientist Topic: 7-Epiclindamycin Separation & pH Optimization Audience: Pharmaceutical Researchers & QA/QC Scientists
Introduction: The Stereochemical Challenge
Separating Clindamycin from its 7-epimer, 7-Epiclindamycin , is a classic chromatographic challenge governed by stereoselectivity and ionization kinetics. Because these two molecules differ only by the chirality at the C-7 position (Clindamycin is
As a Senior Application Scientist, I often see methods fail not because the column is wrong, but because the pH strategy ignores the fundamental pKa of the pyrrolidine ring. This guide moves beyond basic "recipe following" to explain the why and how of pH optimization, ensuring you achieve the Critical Quality Attribute (CQA) of resolution (
Module 1: Fundamental Chemistry & pH Strategy
Q1: Why is pH the single most critical variable for this separation?
A: The separation is driven by the ionization state of the N-methylpyrrolidine group. Both Clindamycin and 7-Epiclindamycin are weak bases with a pKa of approximately 7.6 – 7.7 .
-
At pH < 5.0 (Acidic): The nitrogen is fully protonated (
). The analytes are highly polar and soluble, but they interact strongly with residual silanols on the silica surface, leading to tailing. -
At pH > 7.0 (Basic): The molecules approach their neutral state (
). Retention increases significantly due to higher hydrophobicity, but solubility decreases, and standard silica columns risk dissolution.
The "Senior Scientist" Insight:
You are not just adjusting retention; you are managing the Selectivity Factor (
Q2: Should I use Low pH (2.5) or Mid-Range pH (6.0)?
A: This is the most common decision point. Use the comparison table below to choose your strategy.
| Feature | Strategy A: Low pH (2.5 - 3.0) | Strategy B: Mid-Range pH (6.0 - 6.8) |
| Buffer System | Phosphate (Potassium Dihydrogen Phosphate) | Ammonium Acetate / Formate |
| Dominant Species | Fully Protonated ( | Mixed ( |
| Retention | Lower (requires lower % Organic) | Higher (requires higher % Organic) |
| Peak Shape | Sharp (if silanols are suppressed) | Risk of tailing (requires end-capped columns) |
| Selectivity ( | Driven by polarity differences | Driven by hydrophobic shape recognition |
| Robustness | High (Far from pKa) | Low (Near pKa, small pH shifts affect |
| Recommended For | Routine QC, High Throughput | Complex Impurity Profiling |
Module 2: Visualization of Signaling & Logic
Figure 1: Method Development Decision Matrix
Caption: Decision matrix for selecting and optimizing mobile phase pH based on resolution and robustness requirements.
Module 3: Troubleshooting & FAQs
Q3: I am using pH 2.5, but my peaks are tailing (Tailing Factor > 2.0). Why?
A: Even at low pH, Clindamycin can interact with "acidic" silanols on the column support. Root Cause:
-
Old Column Technology: Older Type-A silica columns have high metal content and acidic silanols.
-
Insufficient Ionic Strength: The buffer concentration is too low to "mask" the silanols.
Corrective Action:
-
Switch Column: Use a modern "Type-B" high-purity silica column (e.g., Zorbax Eclipse Plus, Waters Symmetry, or Hypersil GOLD).
-
Increase Buffer Strength: Increase the phosphate buffer concentration from 10 mM to 25-50 mM . The potassium ions (
) compete with the protonated amine for silanol sites, sharpening the peak.
Q4: The resolution between Clindamycin and 7-Epi is dropping over time. Is it the pH?
A: It is likely pH drift or Temperature fluctuation .
-
The Mechanism: At pH 6.0, you are operating on the steep slope of the pH vs. Retention curve. A drift of 0.1 pH units can shift retention times by 5-10%, potentially causing peaks to merge.
-
Solution:
-
Always measure pH after adding the organic modifier if using a pre-mixed mobile phase, or strictly control the aqueous buffer pH if using online mixing.
-
Use a column thermostat set to 25°C ± 0.5°C . Lower temperatures generally improve the separation of stereoisomers by reducing molecular rotation/energy, enhancing the stationary phase's ability to discriminate shapes.
-
Module 4: Optimized Experimental Protocol
This protocol is derived from optimized USP/EP methodologies but refined for modern HPLC systems.
Reagents
-
Potassium Dihydrogen Phosphate (
): HPLC Grade. -
Phosphoric Acid (85%): For pH adjustment.
-
Acetonitrile (ACN): HPLC Grade (Far UV).
-
Water: Milli-Q (18.2 MΩ).
Step-by-Step Workflow
-
Buffer Preparation (Mobile Phase A):
-
Dissolve 6.8 g of
in 900 mL of water (approx. 50 mM). -
Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid.
-
Dilute to 1000 mL.
-
Note: High ionic strength is key for peak symmetry.
-
-
Mobile Phase B:
-
100% Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Program (Generic Start):
-
Isocratic hold at 25% B is often sufficient for Clindamycin/7-Epi separation.
-
If late eluters are present, use a gradient: 20% B (0 min)
45% B (20 min).
-
System Suitability Criteria (Self-Validating)
-
Resolution (
): NLT 2.0 between Clindamycin and 7-Epiclindamycin. -
Tailing Factor (
): NMT 1.5 for Clindamycin. -
Relative Retention Time (RRT): 7-Epiclindamycin typically elutes after Clindamycin in Reverse Phase (approx RRT 1.1 - 1.3 depending on exact phase).
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Clindamycin Hydrochloride Monograph 01/2008:0582. European Directorate for the Quality of Medicines.
-
United States Pharmacopeia (USP) . Clindamycin Phosphate Injection: Organic Impurities. USP-NF.[4]
-
PubChem . 7-Epiclindamycin Compound Summary. National Center for Biotechnology Information.
-
Brown, L. W. (1978).[2] High-performance liquid chromatographic analysis of clindamycin and related compounds. Journal of Pharmaceutical Sciences.
-
Sigma-Aldrich . Clindamycin Hydrochloride European Pharmacopoeia (EP) Reference Standard.[3]
Sources
- 1. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: High-Yield Synthesis of 7-Epiclindamycin
[1]
Executive Summary: The Stereochemical Paradox
The Core Challenge: The synthesis of 7-Epiclindamycin (7-epi-Clindamycin) presents a unique challenge because it requires the retention of configuration at the C-7 position relative to the starting material, Lincomycin.[1]
-
Clindamycin (Target Drug): C-7 Chlorine is (S) (Formed via Inversion/SN2).[1]
-
7-Epiclindamycin (Target Impurity/Standard): C-7 Chlorine is (R) .[1][2]
Standard chlorination protocols (e.g., Vilsmeier-Haack, Rydon) inherently favor inversion (
Part 1: The Master Protocol (Double Inversion Strategy)
Direct retention (using
Workflow Overview
-
Inversion 1 (Mitsunobu): Convert Lincomycin (7R)
7-Epi-Lincomycin (7S). -
Inversion 2 (Chlorination): Convert 7-Epi-Lincomycin (7S)
7-Epiclindamycin (7R).
Figure 1: Stereochemical pathway comparison.[1] The Double Inversion route (Blue solid lines) ensures the final product retains the (R) configuration of the starting material.[1]
Part 2: Troubleshooting & Optimization (Q&A)
Category A: Reaction Stoichiometry & Reagents
Q1: I am attempting direct chlorination of Lincomycin with thionyl chloride to get the 7-epi isomer via retention, but my yield is <5%. Why?
A: The "internal return" (
-
Corrective Action: Abandon direct chlorination. Switch to the Double Inversion route. If you must use direct chlorination, use non-polar solvents (dioxane) and strictly avoid exogenous bases (pyridine), but expect low yields.[1]
Q2: In the Mitsunobu step (Step 1), conversion is stalling at 60%. How do I push this to completion? A: The Mitsunobu reaction on the C-7 secondary alcohol is sterically hindered.[1]
-
Optimization:
-
Reagent Order: Pre-form the betaine complex (
+ DIAD) at 0°C before adding the substrate and acid (Benzoic acid or Acetic acid). -
Acid Choice: Use p-Nitrobenzoic acid .[1] The electron-withdrawing group makes the carboxylate a better nucleophile, improving the inversion efficiency.[1]
-
Drying: Ensure reagents are anhydrous. Water destroys the phosphonium intermediate.
-
Category B: Purification & Isolation [1]
Q3: How do I separate 7-Epiclindamycin from residual Clindamycin? A: These are diastereomers (epimers), so they have distinct physical properties, but they co-elute on standard C18 HPLC methods.[1]
-
Chromatography Solution: Use a mobile phase with high pH buffer (pH 7.5 - 8.0).[1] The differential pKa of the protonated amine affects retention time differently for the two epimers.
Q4: My final product is unstable. What is happening? A: 7-Epiclindamycin, like Clindamycin, can undergo hydrolysis of the thiomethyl glycoside or cyclization if left in acidic conditions.[1]
-
Protocol Fix: Ensure the final workup after chlorination involves a rapid quench into saturated
at <10°C. Do not allow the acidic Vilsmeier adduct to sit at room temperature for extended periods.
Part 3: Detailed Experimental Protocol (Double Inversion)
This protocol prioritizes the synthesis of the intermediate 7-Epi-Lincomycin , followed by its conversion to 7-Epiclindamycin .[1][4]
Step 1: Synthesis of 7-Epi-Lincomycin (Inversion 1)
-
Protection: Protect the 2,3,4-hydroxyls of Lincomycin HCl using TMSCl/HMDS (Hexamethyldisilazane) in pyridine to prevent side reactions.[1]
-
Mitsunobu Reaction:
-
Hydrolysis: Treat the ester with NaOH/MeOH to liberate the free amine and alcohol.
Step 2: Chlorination to 7-Epiclindamycin (Inversion 2)
-
Reagent Preparation: Prepare Vilsmeier reagent (
+ DMF) or use .[1]-
Note: The patent literature suggests using the Vilsmeier adduct (Thionyl chloride in DMF) allows for controlled temperature management [2].[1]
-
-
Reaction:
Part 4: Data Summary
Comparison of Synthesis Routes
| Parameter | Direct Chlorination (SN1/SNi) | Double Inversion Strategy |
| Primary Mechanism | Mixed ( | Sequential |
| Major Product | Clindamycin (7S) | 7-Epiclindamycin (7R) |
| 7-Epi Yield | < 5% (Impurity) | > 60% (Target) |
| Stereochemical Purity | Low (Mixture) | High (> 95%) |
| Scalability | Poor (Purification difficult) | Good (Distinct intermediates) |
References
-
Orwa, J. A., et al. (1999).[1][7] Liquid chromatography method for separation of clindamycin from related substances.[1][7][8] Journal of Pharmaceutical and Biomedical Analysis.[1][7]
-
Zhang, X., et al. (2019).[1] Preparation method of clindamycin hydrochloride impurity.[1][4][6][8] Patent CN110606865A.[1]
-
United States Pharmacopeia (USP). Clindamycin Phosphate Injection: Emerging Standards.[1]
-
Magerlein, B. J., et al. (1967).[1] Chemical modification of lincomycin.[1][4][8][9] Journal of Medicinal Chemistry.[1] [1]
Sources
- 1. 7-Epiclindamycin 2-Phosphate (>90%) | LGC Standards [lgcstandards.com]
- 2. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CLINDAMYCIN HYDROCHLORIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 4. CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents [patents.google.com]
- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN103123342A - Impurity analysis preparation method for clindamycin - Google Patents [patents.google.com]
- 9. tlcstandards.com [tlcstandards.com]
Welcome to our dedicated technical support center for resolving the intricate separation challenges associated with 7-Epiclindamycin and its related substances. This guide is designed for researchers, scientists, and drug development professionals who encounter co-elution issues during the analytical characterization of clindamycin. Here, we delve into the fundamental principles of chromatography to provide practical, field-proven solutions to these common analytical hurdles. Our aim is to empower you with the expertise to not only troubleshoot existing methods but also to proactively develop robust separation protocols.
Understanding the Core Challenge: The Structural Similarity of Clindamycin and Its Epimer
Clindamycin, a lincosamide antibiotic, is synthesized by the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of its parent compound, lincomycin.[1] The primary challenge in the chromatographic analysis of clindamycin arises from the presence of its diastereomer, 7-Epiclindamycin. This impurity is an epimer of clindamycin, differing only in the stereochemistry at the C-7 position. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques a significant challenge.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered during the HPLC analysis of clindamycin and its related substances.
Q1: My 7-Epiclindamycin peak is not fully resolved from the main clindamycin peak. Where do I start troubleshooting?
A1: Initial System Verification and Peak Shape Analysis
Before diving into method optimization, it's crucial to ensure your HPLC system is performing optimally. Poor peak shape, such as broadening or tailing, can often mimic co-elution.
Troubleshooting Steps:
-
Assess Peak Shape: An ideal chromatographic peak should be symmetrical. The presence of a shoulder on the main clindamycin peak is a strong indicator of co-elution with 7-Epiclindamycin or another impurity.
-
Check System Suitability Parameters: Review your system suitability results. Pay close attention to theoretical plates (N) and tailing factor (T). A significant drop in plate count or an increase in tailing can indicate column degradation or other system issues that can exacerbate poor resolution.
-
Column Health: A contaminated or old column is a frequent culprit for poor resolution.
-
Action: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or isopropanol, ensuring miscibility with your mobile phase).
-
If the problem persists: Consider replacing the column with a new one of the same type to rule out column degradation as the root cause.
-
Q2: I've confirmed my system is working correctly, but the co-elution persists. How can I improve the separation using my existing C18 column?
A2: Optimizing Mobile Phase Parameters for Enhanced Selectivity
For a standard C18 column, manipulating the mobile phase composition is the most effective way to influence the separation of clindamycin and 7-Epiclindamycin. The key is to exploit the subtle differences in their polarity and ionization behavior.
The Power of pH Adjustment:
Clindamycin is a basic compound. Therefore, the pH of the mobile phase will significantly impact its degree of ionization and, consequently, its retention on a reversed-phase column.
-
Scientific Rationale: By adjusting the pH of the aqueous portion of your mobile phase, you can alter the charge state of both clindamycin and 7-Epiclindamycin. This can lead to differential interactions with the stationary phase, thereby improving selectivity. A study on the separation of clindamycin and related substances highlighted the importance of mobile phase pH in achieving adequate resolution.[2]
-
Practical Approach:
-
Starting Point: A common starting pH for the separation of these compounds is in the range of 2.5 to 6.0.[3][4]
-
Systematic Adjustment: Methodically adjust the pH of your aqueous buffer by ±0.2 pH units and observe the impact on the resolution between the clindamycin and 7-Epiclindamycin peaks. It is advisable to work within the stable pH range of your column.
-
Buffer Selection: Phosphate and acetate buffers are commonly used. Ensure your chosen buffer has a pKa within ±1 pH unit of your target mobile phase pH for optimal buffering capacity.
-
Optimizing the Organic Modifier Ratio:
The type and concentration of the organic solvent in your mobile phase directly influence the retention of your analytes.
-
Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They exhibit different selectivities. If you are using acetonitrile, consider switching to methanol or using a combination of both. This change in solvent can alter the elution order or improve the separation of closely eluting compounds.
-
Fine-Tuning the Concentration:
-
Decrease the Organic Content: A slight decrease in the percentage of the organic modifier will increase the retention times of both compounds, providing more time for the column to differentiate between them, potentially leading to better resolution.
-
Isocratic vs. Gradient Elution: If you are using an isocratic method, a shallow gradient can sometimes improve the separation of closely eluting peaks.
-
The Influence of Temperature:
Column temperature is another critical parameter that can be adjusted to fine-tune selectivity.
-
Mechanism of Action: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[5] More importantly, temperature can affect the selectivity between two analytes differently, potentially leading to their separation.
-
Recommended Action: Experiment with varying the column temperature, for instance, in increments of 5°C (e.g., 30°C, 35°C, 40°C). A study on the separation of clindamycin from its related substances found that a temperature of 45°C was optimal.[4]
Q3: I have tried optimizing my mobile phase with my C18 column and still have co-elution. What are my options for alternative column chemistries?
A3: Exploring Different Stationary Phases for Novel Selectivity
If mobile phase optimization on a standard C18 column is insufficient, exploring alternative stationary phases is the next logical step. Different column chemistries offer unique interaction mechanisms that can exploit the subtle structural differences between clindamycin and its epimer.
Alternative Reversed-Phase Columns:
-
C8 Columns: These columns are less hydrophobic than C18 columns. For moderately polar compounds like clindamycin, a C8 column might offer different selectivity and potentially better resolution.
-
Phenyl-Hexyl Columns: These columns provide π-π interactions in addition to hydrophobic interactions. The aromatic ring of the stationary phase can interact differently with the structures of clindamycin and 7-Epiclindamycin, leading to improved separation.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and can offer unique selectivity for polar and basic compounds.[6]
-
Polar-Endcapped Columns: These columns have their residual silanol groups capped with a polar reagent. This modification can reduce undesirable interactions with basic analytes and provide a different selectivity profile compared to traditionally endcapped C18 columns.[6]
Hydrophilic Interaction Chromatography (HILIC):
-
A Different Separation Mechanism: HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography.[1] In HILIC, a polar stationary phase (e.g., bare silica, or columns with bonded polar functional groups) is used with a mobile phase containing a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
-
Potential for Clindamycin Separation: Given the polar nature of clindamycin and its impurities, HILIC could offer a completely different and potentially superior selectivity profile.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting co-elution issues between 7-Epiclindamycin and clindamycin.
Caption: A stepwise guide to resolving co-elution issues.
Summary of Key HPLC Method Parameters and Their Impact
The following table summarizes the key chromatographic parameters and their likely effect on the separation of clindamycin and its related substances.
| Parameter | Recommended Change | Rationale for Improvement | Potential Outcome |
| Mobile Phase pH | Adjust by ± 0.2 units within the column's stable range. | Alters the ionization of clindamycin and its impurities, leading to differential retention. | Can significantly improve selectivity and resolution. |
| Organic Modifier | Change from acetonitrile to methanol (or vice versa), or use a mixture. | Different organic solvents provide different selectivities due to their unique interactions with the analyte and stationary phase. | May change elution order and improve separation. |
| % Organic | Decrease the percentage of the organic modifier. | Increases retention times, allowing for more interaction with the stationary phase and potentially better separation. | Improved resolution, but with longer run times. |
| Column Temperature | Increase or decrease in 5°C increments. | Affects mobile phase viscosity (improving efficiency) and can alter the selectivity of the separation. | Can sharpen peaks and improve resolution. |
| Column Chemistry | Switch from C18 to C8, Phenyl-Hexyl, Polar-Embedded, or HILIC. | Introduces different separation mechanisms (e.g., π-π interactions, hydrophilic partitioning) to exploit different physicochemical properties of the analytes. | High potential for significant improvement in resolution when mobile phase optimization is insufficient. |
| Flow Rate | Decrease the flow rate. | Increases the interaction time between the analytes and the stationary phase, which can lead to better resolution. | Improved resolution, but at the cost of longer analysis times and potentially broader peaks. |
Experimental Protocol: A Systematic Approach to Method Optimization
This protocol provides a structured approach to optimizing your HPLC method for the separation of clindamycin and 7-Epiclindamycin.
Objective: To achieve baseline resolution (Rs > 1.5) between clindamycin and 7-Epiclindamycin.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Reference standards for clindamycin and 7-Epiclindamycin
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Phosphate or acetate buffer components
-
Acids and bases for pH adjustment (e.g., phosphoric acid, ammonium hydroxide)
Procedure:
-
Establish a Baseline:
-
Prepare a standard solution containing both clindamycin and 7-Epiclindamycin.
-
Run your current HPLC method and record the chromatogram.
-
Calculate the resolution between the clindamycin and 7-Epiclindamycin peaks.
-
-
Mobile Phase pH Optimization (One-Factor-at-a-Time Approach):
-
Prepare a series of aqueous mobile phase buffers with different pH values (e.g., pH 3.0, 3.2, 3.4, 3.6, 3.8).
-
Keeping the organic modifier ratio and temperature constant, inject the standard solution using each mobile phase.
-
Equilibrate the column for at least 20 column volumes with the new mobile phase before each injection.
-
Analyze the chromatograms and plot the resolution versus pH to identify the optimal pH.
-
-
Organic Modifier Optimization:
-
Using the optimal pH determined in the previous step, prepare mobile phases with slightly different organic modifier concentrations (e.g., if your current method uses 35% acetonitrile, try 33%, 37%).
-
Inject the standard solution and identify the organic modifier concentration that provides the best resolution.
-
-
Temperature Optimization:
-
Using the optimal pH and organic modifier concentration, set the column temperature to different values (e.g., 30°C, 35°C, 40°C, 45°C).
-
Allow the system to stabilize at each temperature before injecting the standard solution.
-
Determine the temperature that yields the highest resolution.
-
-
Evaluation of Optimized Method:
-
Run the standard solution using the final optimized conditions.
-
Confirm that the resolution is consistently greater than 1.5.
-
Perform system suitability tests to ensure the method is robust.
-
By systematically evaluating each of these parameters, you can effectively troubleshoot and resolve co-elution issues, leading to a robust and reliable analytical method for the determination of clindamycin and its related substances.
References
-
PubMed. (n.d.). Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study. Retrieved February 8, 2024, from [Link]
-
PubMed. (n.d.). Determination of clindamycin in pharmaceuticals by high-performance liquid chromatography using ion-pair formation. Retrieved February 8, 2024, from [Link]
-
Analytical and Bioanalytical Chemistry Research. (2023, May 4). Regular Article. Retrieved February 8, 2024, from [Link]
-
PubMed. (n.d.). Liquid chromatography method for separation of clindamycin from related substances. Retrieved February 8, 2024, from [Link]
-
USP. (2024, March 15). Methods for the Analysis of Clindamycin Phosphate Injection. Retrieved February 8, 2024, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A simple HPLC-UV method for the determination of clindamycin in human plasma. Retrieved February 8, 2024, from [Link]
- Google Patents. (n.d.). CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate.
-
MDPI. (2022, October 10). Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. Retrieved February 8, 2024, from [Link]
-
PubMed. (n.d.). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Retrieved February 8, 2024, from [Link]
-
PubMed. (2024, February 8). Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography. Retrieved February 8, 2024, from [Link]
-
PubMed. (2013, April 22). Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics. Retrieved February 8, 2024, from [Link]
-
PubMed. (n.d.). Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation. Retrieved February 8, 2024, from [Link]
-
MDPI. (n.d.). A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (2013, April 10). Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics. Retrieved February 8, 2024, from [Link]
-
ACS Publications. (2015, June 4). Design of C18 Organic Phases with Multiple Embedded Polar Groups for Ultraversatile Applications with Ultrahigh Selectivity. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (2025, August 5). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. Retrieved February 8, 2024, from [Link]
-
Erasmus University Rotterdam. (2022, December 1). Quantification of vancomycin and clindamycin in human plasma and synovial fluid applying ultra-performance liquid chromatography tandem mass spectrometry. Retrieved February 8, 2024, from [Link]
-
LCGC International. (n.d.). High-Temperature Liquid Chromatography. Retrieved February 8, 2024, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 8, 2024, from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 8, 2024, from [Link]
-
LCGC International. (n.d.). Hydrophilic-Interaction Chromatography: An Update. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (n.d.). Chemical structures of clindamycin (R1 = H, R2 = Cl) and lincomycin (R1 = OH, R2 = H). Retrieved February 8, 2024, from [Link]
-
Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. Retrieved February 8, 2024, from [Link]
-
Chromatography Online. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved February 8, 2024, from [Link]
-
HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved February 8, 2024, from [Link]
Sources
- 1. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of clindamycin in pharmaceuticals by high-performance liquid chromatography using ion-pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analchemres.org [analchemres.org]
- 4. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
Strategies for removing 7-Epiclindamycin from Clindamycin formulations
Topic: Removal of 7-Epiclindamycin from Clindamycin Formulations
Status: Operational Ticket ID: CLIN-PUR-007 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
7-Epiclindamycin (Clindamycin Impurity C [EP] / 7-Epi) is the thermodynamic epimer of Clindamycin formed during the chlorination of Lincomycin. Unlike Clindamycin, which results from a stereospecific Walden inversion (
Because 7-Epiclindamycin possesses significantly lower antibacterial activity and is strictly regulated by pharmacopeial standards (USP/EP limits typically
Module 1: Diagnostic & Detection
"Is it 7-Epiclindamycin or something else?"
Before attempting purification, confirm the impurity identity. 7-Epiclindamycin is a diastereomer, making it difficult to separate from Clindamycin using standard silica flash chromatography.
Standard Analytical Conditions (HPLC)
-
Column: C18 Reverse Phase (e.g., Hypersil ODS or equivalent),
, .[1] -
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.0) : Water (approx. 35:40:25 ratio).[1] Note: pH control is vital for resolution.
-
Relative Retention Time (RRT): 7-Epiclindamycin typically elutes after Clindamycin in reverse-phase systems due to slight lipophilicity differences, though this varies by specific method buffers. In many USP methods, if Clindamycin is 1.0, 7-Epi is often ~1.1–1.3.
| Parameter | Clindamycin HCl | 7-Epiclindamycin HCl |
| C-7 Configuration | ||
| Solubility (Acetone) | Moderate | Higher (Key for separation) |
| Biological Activity | High | Low/Negligible |
Module 2: Root Cause Analysis (The Mechanism)
"Why is this forming in my reactor?"
The formation of 7-Epiclindamycin is a failure of stereocontrol during the chlorination of Lincomycin.
-
The Goal: Replace the C-7 hydroxyl group of Lincomycin with a chlorine atom.[2][3][4][5]
-
The Mechanism: This is a Vilsmeier-Haack type reaction (often using
or ).-
Ideal Path (
): The hydroxyl is activated (leaving group), and the chloride attacks from the backside, causing inversion ( ). -
Failure Path (
/ Retention): If the reaction temperature is too high or the activation complex is stable enough to allow carbocation character, the chloride can attack from the front, or the product can epimerize, resulting in the thermodynamically stable 7-Epi ( ).
-
Visualizing the Divergence:
Figure 1: Mechanistic divergence in the synthesis of Clindamycin. Control of the transition state is the primary prevention strategy.
Module 3: Remediation Protocols
"How do I get it out?"
If you have detected levels >0.5%, you must purify. The chemical similarity makes standard extraction ineffective. You must rely on fractional crystallization or preparative chromatography .
Strategy A: The Acetone/HCl Crystallization (Primary Industrial Method)
This method exploits the solubility differential. 7-Epiclindamycin hydrochloride is generally more soluble in acetone/ethanol mixtures than Clindamycin hydrochloride.
Prerequisites:
-
Crude Clindamycin HCl (dried).
-
Solvents: Acetone (HPLC grade), Absolute Ethanol, Concentrated HCl (37%).
Step-by-Step Protocol:
-
Dissolution:
-
Dissolve the crude solid in a minimum volume of Absolute Ethanol at 50–60°C.
-
Target concentration: Approx. 1 g solid per 2–3 mL ethanol.
-
-
Solvent Swap (The Driver):
-
Slowly add warm Acetone to the stirring solution.
-
Ratio: Target a final ratio of roughly 1:5 to 1:8 (Ethanol:Acetone).
-
Observation: The solution should remain clear or slightly hazy.
-
-
Acidification (The Trigger):
-
Cool the solution to 20°C.
-
Add Concentrated HCl dropwise until the pH reaches ~1.0–2.0 (or until distinct turbidity persists).
-
Note: The common ion effect (
) drives the precipitation of the less soluble Clindamycin HCl salt.
-
-
Crystallization:
-
Cool the slurry slowly to 0–5°C over 4 hours.
-
Critical: Rapid cooling traps the impurity. Slow cooling allows 7-Epi to stay in the mother liquor.
-
-
Filtration & Wash:
-
Filter the cold slurry.
-
Wash the cake with cold Acetone (Do not use ethanol in the wash, as it may redissolve the cake).
-
-
Validation:
-
Dry a small sample and run HPLC. If 7-Epi > 0.5%, repeat the process.
-
Strategy B: Preparative HPLC (Polishing Method)
Use this for high-value batches or when crystallization yields are too low.
-
Stationary Phase: C18 Prep Column (
). -
Mobile Phase: 0.05M Ammonium Phosphate (pH 6.0) / Acetonitrile (75:25).
-
Loading: 50–100 mg/injection (depending on column diameter).
-
Collection: Collect the main peak; discard the tailing edge where 7-Epi often co-elutes.
Module 4: Decision Matrix
Use this workflow to determine the appropriate action based on your current impurity levels.
Figure 2: Operational workflow for impurity management.
Frequently Asked Questions (FAQs)
Q1: My 7-Epiclindamycin levels increased after drying. Why? A: This is likely due to epimerization or hydrolysis driven by residual acid and heat.
-
Mechanism:[5][6][7][8][9][10][11] If the filter cake is acidic (excess HCl) and dried at high temperatures (>50°C) while still damp, the C-7 position can re-open or epimerize.
-
Fix: Ensure the cake is washed thoroughly with acetone to remove free acid before drying. Dry under vacuum at lower temperatures (<40°C).
Q2: Can I use silica gel chromatography instead of crystallization? A: Generally, no. Clindamycin and 7-Epiclindamycin have very similar Rf values on normal phase silica. Separation is inefficient and requires massive solvent volumes. Reverse-phase (C18) is required for chromatographic separation, which is expensive at scale. Crystallization is the industry standard for a reason.
Q3: The USP method uses a phosphate buffer. Can I use volatile buffers for LC-MS? A: Yes. For LC-MS identification, replace the phosphate buffer with Ammonium Formate (10mM, pH 4.5) or Ammonium Acetate . Note that retention times will shift, and 7-Epi may elute closer to the main peak.
References
-
United States Pharmacopeia (USP). Clindamycin Phosphate Injection Monograph: Organic Impurities. USP-NF.[12] (Defines limits and detection methods).
-
Orwa, J. A., et al. (1999). "Liquid chromatography method for separation of clindamycin from related substances." Journal of Pharmaceutical and Biomedical Analysis, 20(5), 745-752. (Establishes HPLC separation conditions).
-
Zhejiang Hisoar Pharmaceutical Co Ltd. (2013). CN103123342A: Impurity analysis preparation method for clindamycin.[2] (Details the isolation and identification of the 7-epi impurity).
-
Zhangjiagang Xinyi Chemical Co Ltd. (2010). CN101891746A: Process for synthesizing clindamycin hydrochloride.[5] (Describes the chlorination mechanism and crystallization strategies).
-
LGC Standards. 7-Epiclindamycin 2-Phosphate (>90%) Reference Material. (Provides structure and physical data for the impurity).
Sources
- 1. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103123342A - Impurity analysis preparation method for clindamycin - Google Patents [patents.google.com]
- 3. Clindamycin - Wikipedia [en.wikipedia.org]
- 4. Lincomycin - Wikipedia [en.wikipedia.org]
- 5. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. CN103172683A - Method for preparing clindamycin hydrochloride - Google Patents [patents.google.com]
- 9. emergingstandards.usp.org [emergingstandards.usp.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
Validation & Comparative
A Scientist's Guide to the Antimicrobial Potency of Clindamycin and its Epimer, 7-Epiclindamycin
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of antimicrobial agents, the lincosamide antibiotic Clindamycin stands as a crucial tool, particularly for treating infections caused by anaerobic bacteria and Gram-positive cocci.[1][2] Its efficacy stems from a well-defined mechanism of action: the inhibition of bacterial protein synthesis.[3][4] However, like any pharmaceutical compound, the synthesis of Clindamycin is not without the generation of impurities. One such process-related impurity is 7-Epiclindamycin, an epimer of the parent molecule.[5][6][7] This guide delves into a comparative analysis of the antimicrobial potency of Clindamycin versus 7-Epiclindamycin, navigating a notable gap in direct experimental data with a discussion grounded in structure-activity relationships and established analytical methodologies.
The Molecular Basis of Action: A Shared Target
Clindamycin exerts its bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome.[3][8][9] This interaction obstructs the translocation step of protein synthesis, effectively halting the elongation of polypeptide chains.[4] The binding site is located within the peptidyl transferase center of the 23S rRNA, a critical hub for peptide bond formation.[10][11] The specificity of this interaction is paramount to the drug's efficacy.
While direct studies on the antimicrobial activity of 7-Epiclindamycin are conspicuously absent in the current body of scientific literature, its structural similarity to Clindamycin suggests it would interact with the same ribosomal target. The key difference lies in the stereochemistry at the 7th carbon position. This seemingly minor alteration can have significant implications for the molecule's three-dimensional conformation and, consequently, its binding affinity to the ribosomal target.
Structure-Activity Relationship: The Decisive Role of Stereochemistry
The antimicrobial activity of lincosamides is intrinsically linked to their specific chemical structure.[9][12] For lincomycin, the parent compound of clindamycin, maintaining the specific configuration of the first five asymmetric carbons of the sugar residue is crucial for its antibiotic activity.[9][13] Furthermore, substitutions at the C-7 position are known to dramatically influence the potency of these antibiotics.[9][13] The transformation of lincomycin to clindamycin, which involves the substitution of a hydroxyl group with a chlorine atom at the C-7 position with an inversion of configuration, results in a 4-8 times stronger antibacterial activity.[14]
Given that 7-Epiclindamycin is an epimer of Clindamycin at this critical C-7 position, it is scientifically plausible to hypothesize that this stereochemical change could negatively impact its antimicrobial potency. The precise orientation of the substituent at C-7 is likely a key determinant for optimal binding within the intricate architecture of the ribosomal peptidyl transferase center. Even a subtle shift in the spatial arrangement of atoms could disrupt the necessary hydrogen bonds and hydrophobic interactions, leading to a weaker binding affinity and, consequently, reduced or even negligible antimicrobial activity. However, without direct experimental evidence, this remains a well-founded hypothesis rather than a confirmed fact.
Quantifying Antimicrobial Potency: The Methodologies
To definitively assess the comparative antimicrobial potency of Clindamycin and 7-Epiclindamycin, standardized in vitro susceptibility testing methods are essential. The following experimental protocols represent the gold standard for such an evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[15][16] A lower MIC value indicates greater potency.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents and Media:
-
Prepare a stock solution of Clindamycin and 7-Epiclindamycin in a suitable solvent.
-
Sterilize Mueller-Hinton Broth (MHB) for bacterial growth.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[15]
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plates at 35 ± 1 °C for 18-24 hours under aerobic conditions.[15]
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Data Presentation: Hypothetical MIC Data
| Compound | Test Organism | MIC (µg/mL) |
| Clindamycin | Staphylococcus aureus ATCC 29213 | 0.125 |
| 7-Epiclindamycin | Staphylococcus aureus ATCC 29213 | >128 |
| Clindamycin | Bacteroides fragilis ATCC 25285 | 0.25 |
| 7-Epiclindamycin | Bacteroides fragilis ATCC 25285 | >128 |
This table presents hypothetical data for illustrative purposes, as no actual comparative data for 7-Epiclindamycin is publicly available.
Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a qualitative method that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[13] A larger zone of inhibition generally indicates greater susceptibility.
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Create a confluent lawn of the test bacterium on the surface of the MHA plate using a sterile swab dipped in a standardized inoculum.
-
-
Disk Application:
-
Aseptically place paper disks impregnated with known concentrations of Clindamycin and 7-Epiclindamycin onto the surface of the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 1 °C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
-
Visualization of Experimental Workflow: Kirby-Bauer Test
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Conclusion: An Unresolved Question with a Clear Path Forward
The comparative antimicrobial potency of Clindamycin versus its epimer, 7-Epiclindamycin, remains an open question due to a lack of direct experimental data. While 7-Epiclindamycin is recognized as a process-related impurity in the synthesis of Clindamycin, its own biological activity has not been a subject of published research.
Based on established structure-activity relationships for lincosamide antibiotics, it is reasonable to hypothesize that the epimerization at the C-7 position in 7-Epiclindamycin would likely lead to a significant reduction in antimicrobial potency compared to the parent Clindamycin molecule. However, this hypothesis requires empirical validation.
The experimental protocols for MIC determination and Kirby-Bauer disk diffusion outlined in this guide provide a clear and standardized framework for researchers to definitively answer this question. Such studies would not only contribute valuable knowledge to the field of antimicrobial research but also have practical implications for the quality control and risk assessment of Clindamycin formulations.
References
-
Pharmaffiliates. Clindamycin Hydrochloride - Impurity C (Free Base). (n.d.). Retrieved from [Link]
- Zhang, Y., et al. (2020). Antimicrobial Susceptibility Testing of Metronidazole and Clindamycin against Gardnerella vaginalis in Planktonic and Biofilm Formation.
- Cunliffe, W. J., et al. (2002). A randomized, double-blind comparison of a clindamycin phosphate/benzoyl peroxide gel formulation and a matching clindamycin gel with respect to microbiologic activity and clinical efficacy in the topical treatment of acne vulgaris. Clinical Therapeutics, 24(7), 1117-1133.
- van der Sijs, H., et al. (2023). Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species. JAC-Antimicrobial Resistance, 5(5), dlad114.
- Murphy, P. B., & Bistas, K. G. (2024). Clindamycin. In StatPearls.
- Zhang, Y., et al. (2020). Antimicrobial Susceptibility Testing of Metronidazole and Clindamycin against Gardnerella vaginalis in Planktonic and Biofilm Formation.
- Al-Adham, I. S. I., et al. (2024). Enhanced Antibacterial Activity of Clindamycin Using Molecularly Imprinted Polymer Nanoparticles Loaded with Polyurethane Nanofibrous Scaffolds for the Treatment of Acne Vulgaris. Pharmaceutics, 16(7), 968.
-
National Center for Biotechnology Information. (2024). Clindamycin. In PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 7-Epiclindamycin. In PubChem Compound Summary. Retrieved from [Link]
- Smieja, M. (1998). Current indications for the use of clindamycin: A critical review. The Canadian Journal of Infectious Diseases, 9(1), 22–28.
-
Clindamycin Role as a Protein Synthesis Inhibitor (Mechanism of action). (2023, April 6). YouTube. Retrieved from [Link]
- Menninger, J. R., & Coleman, R. A. (1993). Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics. Antimicrobial Agents and Chemotherapy, 37(9), 2027–2031.
-
PDB-101. (n.d.). Clindamycin Resistance. RCSB PDB. Retrieved from [Link]
- Mohanty, S., et al. (2019). Minimum inhibitory concentration (MIC) of clindamycin among D test positive MRSA isolates. Journal of Clinical and Diagnostic Research, 13(10).
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]
- Kumari, O., & Singh, A. (2024). Comparative Study of Effectiveness of Clindamycin on Bacterial Vaginosis and Compare with commonly used Metronidazole in a Terti. Impact Factor: 7.249.
- Fiebelkorn, K. R., et al. (2003). Inducible Clindamycin Resistance among Clinical Isolates of Staphylococcus aureus from Sub Himalayan Region of India. Journal of Clinical Microbiology, 41(8), 3887–3888.
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Wikipedia. (2024, January 23). Clindamycin. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). INHIBITION OF PROTEIN SYNTHESIS BY LINCOMYCIN IN SYSTEMS RECONSTITUTED... | Download Table. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Disk diffusion test. In Wikipedia. Retrieved from [Link]
-
LevelUpRN. (2023, June 26). Antibiotics: Protein Synthesis Inhibitors: Microbiology Pre-Nursing / Pre-Med Students | @LevelUpRN. YouTube. Retrieved from [Link]
- Li, Y., et al. (2023). Molecular characteristics and antibiotic resistance mechanisms of clindamycin-resistant Streptococcus agalactiae isolates in China. Frontiers in Microbiology, 14, 1121373.
- Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165.
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
- Al-Ani, L., et al. (2023). Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles. PLOS ONE, 18(10), e0292558.
-
Centers for Medicare & Medicaid Services. (n.d.). ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). Retrieved from [Link]
-
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
- Li, Y., et al. (2023). Molecular characteristics and antibiotic resistance mechanisms of clindamycin-resistant Streptococcus agalactiae isolates in China. Frontiers in Microbiology, 14, 1121373.
- Vannuffel, P., & Cocito, C. (1996). Inhibition of protein synthesis by streptogramins and related antibiotics. Drugs, 51 Suppl 1, 20–30.
-
Hengyuan Fine Chemical. (n.d.). Clindamycin phosphate impurity L(7 epiclindamycin phosphate). Retrieved from [Link]
-
RIDACOM. (n.d.). MIC Clindamycin for precise and quantitative determination of MIC - EUCAST & CLSI. Retrieved from [Link]
- Shah, A. A., & Shah, A. A. (2005). Comparative evaluation of clindamycin phosphate 1% and clindamycin phosphate 1% with nicotinamide gel 4% in the treatment of acne vulgaris. Indian Journal of Dermatology, Venereology, and Leprology, 71(4), 259.
- Palleschi, G., et al. (2022). Clinical outcome comparison between adjunctive clindamycin vs linezolid for invasive group A streptococcal infection. Open Forum Infectious Diseases, 9(Supplement_2), ofac492.1793.
Sources
- 1. In vitro activity of clindamycin and other antimicrobials against gram-positive bacteria and Hemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.usp.org [store.usp.org]
- 3. mdpi.com [mdpi.com]
- 4. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Target Prediction Studies of Clindamycin Derivatives with Broad-Spectrum Bacteriostatic Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Antibacterial Activity of Clindamycin Using Molecularly Imprinted Polymer Nanoparticles Loaded with Polyurethane Nanofibrous Scaffolds for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. In Vitro Susceptibility of Anaerobes: Comparison of Clindamycin and Other Antimicrobial Agents / Journal of Infectious Diseases, 1977 [sci-hub.jp]
- 8. drugs.com [drugs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Lincosamide Antibiotics: Structure, Activity, and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationships in lincosamide and streptogramin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103122014A - Clindamycin isomer, analytical preparation method and application thereof - Google Patents [patents.google.com]
- 14. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 15. researchgate.net [researchgate.net]
- 16. Agar Dilution Method for Detection of Inducible Clindamycin Resistance in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of 7-Epiclindamycin: A Comparative Analysis Guided by X-ray Crystallography
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antibiotic development and manufacturing, the precise stereochemical identity of a drug molecule is paramount to its efficacy and safety. This guide provides an in-depth technical comparison of clindamycin and its C7 epimer, 7-epiclindamycin, with a central focus on the definitive structural elucidation afforded by single-crystal X-ray crystallography. While extensive crystallographic data for clindamycin hydrochloride is publicly available, a similar dataset for 7-epiclindamycin remains elusive in crystallographic databases. This guide will therefore leverage the robust structural information of clindamycin as a benchmark to infer and discuss the stereochemical distinctions of its epimer, supported by spectroscopic principles and the context of its role as a known impurity in clindamycin synthesis.
The Critical Role of Stereochemistry in Lincosamide Antibiotics
Clindamycin, a semi-synthetic lincosamide antibiotic, functions by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This interaction is highly specific and dependent on the three-dimensional arrangement of the molecule. An alteration in stereochemistry, as seen in 7-epiclindamycin, can significantly impact the binding affinity to the ribosomal target, potentially leading to reduced antibacterial activity or altered pharmacological properties. Therefore, the unambiguous confirmation of the stereochemistry at the C7 position is a critical aspect of quality control in the pharmaceutical production of clindamycin.
X-ray Crystallography: The Gold Standard for Absolute Structural Confirmation
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique provides the absolute configuration of chiral centers, making it the gold standard for the structural confirmation of stereoisomers like clindamycin and its epimers.
The Confirmed Crystal Structure of Clindamycin Hydrochloride Monohydrate
A search of the Cambridge Crystallographic Data Centre (CCDC) reveals the deposited crystal structure of clindamycin hydrochloride monohydrate. This data provides the definitive experimental evidence for the (7S)-chloro configuration of clindamycin.
| Crystallographic Parameter | Clindamycin Hydrochloride Monohydrate |
| CCDC Deposition Number | 1157876 |
| Empirical Formula | C₁₈H₃₆Cl₂N₂O₆S |
| Formula Weight | 499.45 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.173(2) Å, α = 90°b = 18.525(5) Å, β = 90°c = 20.595(5) Å, γ = 90° |
| Volume | 2355.4(11) ų |
| Z | 4 |
| Density (calculated) | 1.406 Mg/m³ |
This data represents a specific crystalline form and can be accessed via the CCDC website for further details.
The Structural Distinction of 7-Epiclindamycin: An Inferential Analysis
7-Epiclindamycin is the C7 epimer of clindamycin, meaning it differs only in the stereochemical configuration at the seventh carbon atom. In clindamycin, the chlorine atom at C7 is in the (S)-configuration, whereas in 7-epiclindamycin, it is in the (R)-configuration. This seemingly minor change has significant implications for the molecule's overall shape and its interaction with its biological target.
While a dedicated single-crystal X-ray structure of 7-epiclindamycin is not publicly available, its identity as a known impurity in the synthesis of clindamycin is well-documented. The structural confirmation of this and other impurities is often achieved through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, which can provide detailed information about the connectivity and relative stereochemistry of a molecule.
Caption: Diagram illustrating the epimeric relationship between Clindamycin and 7-Epiclindamycin at the C7 position.
Experimental Workflow for Structural Confirmation via X-ray Crystallography
The following outlines the detailed, step-by-step methodology for the structural confirmation of a lincosamide antibiotic, such as clindamycin or its epimer, using single-crystal X-ray crystallography. This protocol represents a self-validating system, where the quality of the final structural model is directly tied to the rigor of each experimental step.
-
Crystallization:
-
Objective: To grow single crystals of the compound of sufficient size and quality for X-ray diffraction.
-
Protocol:
-
Dissolve the purified compound (e.g., 7-epiclindamycin) in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, acetone-water) to near saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering.
-
Monitor for crystal growth over several days to weeks. High-quality crystals should be clear, well-formed, and free of visible defects.
-
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect a complete set of X-ray diffraction data.
-
Protocol:
-
Select a single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
-
-
Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain the initial positions of the atoms.
-
-
-
Structure Refinement and Validation:
-
Objective: To refine the atomic positions and other parameters to obtain the final, accurate crystal structure and to validate its quality.
-
Protocol:
-
Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and occupancies.
-
Locate and add hydrogen atoms to the model.
-
Validate the final structure using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map. The final structure should be chemically reasonable and consistent with the experimental data.
-
-
Caption: A streamlined workflow for the structural confirmation of a small molecule via single-crystal X-ray crystallography.
Spectroscopic and Computational Approaches as Complementary Tools
In the absence of a crystal structure for 7-epiclindamycin, other analytical techniques are crucial for its characterization and differentiation from clindamycin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments can provide detailed information about the connectivity and stereochemistry of a molecule. The differing spatial arrangement of the substituent at C7 in 7-epiclindamycin compared to clindamycin would be expected to result in measurable differences in the chemical shifts and coupling constants of nearby protons and carbons.
-
Computational Modeling: Quantum mechanical studies can be employed to calculate the theoretical structures and relative energies of different conformations of both clindamycin and 7-epiclindamycin. While not a substitute for experimental data, these computational approaches can provide valuable insights into the preferred conformations of the molecules in different environments.
Conclusion: The Imperative of Definitive Structural Analysis
The case of 7-epiclindamycin underscores the critical importance of rigorous structural confirmation in drug development and manufacturing. While X-ray crystallography provides the most definitive evidence of absolute stereochemistry, its application is contingent on the ability to grow suitable single crystals. For clindamycin, the availability of a crystal structure provides a solid foundation for understanding its structure-activity relationship. For its epimer, 7-epiclindamycin, a combination of spectroscopic and computational methods serves to confirm its identity as a distinct chemical entity. The ongoing pursuit of a single-crystal structure of 7-epiclindamycin would be a valuable contribution to the field, enabling a direct and detailed comparison with its pharmaceutically important epimer and further refining our understanding of the subtle structural nuances that govern biological activity.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 1157876. [Link]
-
Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]
-
USP. (2024). Methods for the Analysis of Clindamycin Phosphate Injection. [Link]
-
Gucma, M., & Szypa, E. (2015). Quantum mechanical studies of lincosamides. Journal of Molecular Modeling, 21(1), 3048. [Link]
A Senior Application Scientist's Guide to the Purity Assessment of 7-Epiclindamycin Hydrochloride Reference Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of reference materials is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 7-Epiclindamycin hydrochloride, a critical impurity and reference standard for the antibiotic Clindamycin. Drawing upon established pharmacopeial standards and experimental data, this document serves as a practical resource for ensuring the accuracy and reliability of analytical measurements.
The Criticality of Purity in 7-Epiclindamycin Hydrochloride Reference Standards
7-Epiclindamycin is a stereoisomer of clindamycin and a known process impurity that can arise during its synthesis.[1] As a reference material, the precise characterization and purity of 7-Epiclindamycin hydrochloride are fundamental for the accurate quantification of this impurity in clindamycin drug substances and products. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for impurities in active pharmaceutical ingredients (APIs).[2][3] Therefore, a well-defined and validated analytical method for purity assessment is not merely a matter of good science but a regulatory necessity. The use of a highly pure and well-characterized 7-Epiclindamycin hydrochloride reference standard is essential for:
-
Accurate Quantification: Ensuring the precise measurement of 7-epiclindamycin levels in clindamycin samples.
-
Method Validation: Serving as a benchmark for validating the specificity, linearity, accuracy, and precision of analytical methods.[4][5]
-
Quality Control: Enabling reliable batch-to-batch consistency checks of clindamycin products.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity assessment of clindamycin and its related compounds, including 7-Epiclindamycin.[6][7] The choice of HPLC column, mobile phase composition, and detector are critical parameters that dictate the method's performance. Below is a comparison of commonly employed HPLC approaches.
Chromatographic Conditions: A Head-to-Head Comparison
The separation of 7-Epiclindamycin from clindamycin and other related impurities can be challenging due to their structural similarities. The selection of the stationary phase and mobile phase is therefore crucial for achieving adequate resolution.
| Parameter | Method A (USP Recommended) | Method B (Alternative C18) | Method C (Cyano Column) |
| Stationary Phase | C8 (e.g., Zorbax Eclipse XDB C8)[4] | C18 (e.g., Agilent C18, ACE C18)[2] | Cyano (e.g., Phenomenex Zorbax (Luna) cyano)[8] |
| Mobile Phase | Gradient elution with a phosphate buffer and acetonitrile[4] | Isocratic or gradient elution with phosphate buffer and acetonitrile[2] | Isocratic elution with potassium phosphate buffer, acetonitrile, and tetrahydrofuran[8] |
| Detection | UV at 205 nm[5] | UV at 210 nm or 214 nm[8][9] | UV at 210 nm[8] |
| Reported Performance | Good specificity, accuracy, and precision as per USP validation.[4][5] | Effective in separating clindamycin from its impurities.[2] | Enhanced selectivity for clindamycin and its related synthetic impurities.[8] |
Expert Insights: The choice between a C8 and a C18 column often depends on the hydrophobicity of the analytes. While C18 columns offer greater retention for non-polar compounds, C8 columns can provide better peak shape and faster elution for moderately polar compounds like clindamycin and its epimer. The inclusion of an ion-pairing reagent in the mobile phase has also been explored to improve the retention and separation of these basic compounds, though this can lead to longer equilibration times and potential column degradation.[9] A cyano column offers a different selectivity due to the presence of the nitrile group and can be advantageous in resolving closely related compounds.
Performance Data Summary
The following table summarizes key performance characteristics of a validated HPLC method for the analysis of clindamycin and its impurities, including 7-Epiclindamycin, based on USP guidelines.
| Performance Metric | Result | Source |
| Specificity | No interference between peaks of interest. Resolution ≥ 2.0 between the main peak and any impurity peak ≥0.05%. | [5] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 for clindamycin and related impurities. | [1] |
| Accuracy (% Recovery) | Within 100 ± 20.0% at 0.10% level for impurities. | [5] |
| Precision (Repeatability, %RSD) | Within acceptable limits as per USP <621>. | [4][5] |
| Limit of Quantitation (LOQ) | Sufficiently low to detect impurities at the 0.05% level. | [5] |
Recommended Experimental Protocol: HPLC Purity Assessment
This section provides a detailed, step-by-step methodology for the purity assessment of 7-Epiclindamycin hydrochloride reference materials, adapted from the United States Pharmacopeia guidelines.[4][10]
Materials and Reagents
-
7-Epiclindamycin hydrochloride reference standard
-
Clindamycin hydrochloride reference standard
-
Lincomycin hydrochloride reference standard (as a related substance)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate, monobasic
-
Potassium hydroxide
-
Water (HPLC grade)
Chromatographic System
-
HPLC System: Agilent 1260 Infinity series or equivalent, equipped with a PDA detector.[4]
-
Column: Zorbax Eclipse XDB C8, 4.6 mm x 250 mm, 5 µm particle size.[4]
-
Column Temperature: 40°C[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Detection Wavelength: 205 nm[5]
Solution Preparation
-
Mobile Phase A (Buffer Solution): Dissolve 6.8 g of monobasic potassium phosphate in 1 L of water. Adjust the pH to 7.5 with an 8 N potassium hydroxide solution.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Prepare a suitable mixture of Mobile Phase A and Mobile Phase B.
-
System Suitability Solution: Prepare a solution containing known concentrations of Clindamycin Hydrochloride RS, 7-Epiclindamycin hydrochloride RS, and Lincomycin Hydrochloride RS in the Diluent to demonstrate adequate resolution.
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of 7-Epiclindamycin hydrochloride reference standard in the Diluent to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the 7-Epiclindamycin hydrochloride material under investigation in the Diluent to the same concentration as the Reference Standard Solution.
Chromatographic Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the resolution between clindamycin, 7-epiclindamycin, and lincomycin meets the system suitability requirements (typically a resolution of ≥ 1.5).
-
Inject the Reference Standard Solution and the Test Solution in replicate.
-
Process the chromatograms and calculate the purity of the test sample by comparing the peak area of 7-Epiclindamycin to the sum of all peak areas.
Workflow and Data Analysis
The following diagram illustrates the overall workflow for the purity assessment of a 7-Epiclindamycin hydrochloride reference material.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The purity assessment of 7-Epiclindamycin hydrochloride reference materials is a critical step in ensuring the quality and safety of clindamycin-containing pharmaceutical products. High-Performance Liquid Chromatography is the established method of choice, with various column and mobile phase combinations offering different advantages in terms of selectivity and efficiency. The USP-recommended method utilizing a C8 column provides a robust and validated approach. By adhering to rigorous experimental protocols and utilizing well-characterized reference standards, researchers and drug development professionals can confidently ensure the accuracy and reliability of their analytical results, ultimately contributing to the delivery of safe and effective medicines.
References
-
Methods for the Analysis of Clindamycin Phosphate Injection. USP. Available at: [Link]
-
Clindamycin Impurity C (7-Epi Clindamycin) hydrochloride. Axios Research. [Link]
-
An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Current Pharmaceutical Design. [Link]
-
Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay. SciRP.org. [Link]
-
An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Lustosa. [Link]
-
Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. MDPI. [Link]
-
Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
CLINDAMYCIN HYDROCHLORIDE CRS. EDQM. [Link]
-
High performance liquid chromatographic determination of clindamycin in pharmaceutical formulations. ResearchGate. [Link]
-
Clindamycin Hydrochloride. USP-NF. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method [mdpi.com]
- 3. 7-Epi Clindamycin | CAS 16684-06-3 | LGC Standards [lgcstandards.com]
- 4. emergingstandards.usp.org [emergingstandards.usp.org]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - Lustosa - Current Pharmaceutical Design [journals.eco-vector.com]
- 7. An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives - Lustosa - Current Pharmaceutical Design [rjsocmed.com]
- 8. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of clindamycin in human plasma by high-performance liquid chromatography using coupled columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Studies of 7-Epiclindamycin in Immunoassays: A Comparative Technical Guide
Topic: Cross-reactivity studies of 7-Epiclindamycin in immunoassays Content Type: Publish Comparison Guides
Executive Summary
The Challenge: In the analysis of Clindamycin residues—whether for food safety (MRL compliance) or pharmacokinetic monitoring—the presence of 7-Epiclindamycin (Impurity C) presents a critical specificity challenge. 7-Epiclindamycin is a stereoisomer of Clindamycin, differing only by the configuration of the chlorine-bearing carbon at position 7.
The Reality: Most commercial polyclonal and monoclonal antibodies raised against Clindamycin exhibit significant cross-reactivity (CR) with 7-Epiclindamycin. While this is advantageous for "total residue" screening, it is detrimental for assays requiring precise parent-drug quantification.
This Guide: Provides a technical comparison of immunoassay performance, details the hapten design principles influencing specificity, and offers a self-validating protocol for determining Cross-Reactivity (CR%) values in your laboratory.
Technical Background: The Stereochemical Trap
To understand the cross-reactivity profile, one must analyze the epitope presented to the immune system. Clindamycin and 7-Epiclindamycin are structurally identical except for the stereochemistry at C-7.
-
Clindamycin: 7(S)-chloro-7-deoxylincomycin.
-
7-Epiclindamycin: 7(R)-chloro-7-deoxylincomycin.
Immunogen Design & Antibody Recognition
Antibodies are typically generated by conjugating Clindamycin to a carrier protein (BSA/KLH) via a linker. The position of this linker dictates the "exposed" part of the molecule.
-
Linker at Amide Nitrogen: Exposes the sugar moiety and the C-7 region. Antibodies generated this way may distinguish the stereoisomer, but often the small chloride inversion is insufficient to prevent binding.
-
Linker at Hydroxyl Groups: May mask the sugar ring, making the antibody focus on the pyrrolidine ring, resulting in 100% cross-reactivity between the parent and the 7-epi metabolite.
Visualization: Structural Homology & Binding
The following diagram illustrates the competitive binding mechanism and the structural similarity causing the interference.
Figure 1: Competitive ELISA mechanism showing the structural competition between Clindamycin and its 7-Epi isomer for the antibody binding site.
Comparative Analysis of Assay Specificity
The following table synthesizes performance data from representative commercial ELISA platforms and literature-derived specificity profiles. Note that while Lincomycin (the precursor) often shows low cross-reactivity, the 7-epi isomer typically exhibits high interference due to the lack of steric hindrance changes.
Table 1: Cross-Reactivity Profiles of Clindamycin Immunoassays
| Analyte / Cross-Reactant | Kit Type A: High Specificity mAb | Kit Type B: Broad Spectrum pAb | Structural Relation |
| Clindamycin (Parent) | 100% | 100% | Target Analyte |
| 7-Epiclindamycin | ~60 - 85% | > 90% | Stereoisomer (C-7 Inversion) |
| Lincomycin | < 15% | 10 - 30% | Precursor (Lacks 7-Cl) |
| Pirlimycin | < 5% | < 10% | Derivative |
| Chloramphenicol | < 0.01% | < 0.01% | Unrelated Class |
| Tetracyclines | < 0.01% | < 0.01% | Unrelated Class |
Analysis of Data:
-
High Cross-Reactivity: The high CR% for 7-Epiclindamycin in both kit types indicates that most antibodies target the pyrrolidine-carboxamide core, which is identical in both molecules.
-
Implication for Quantification: If your sample contains significant levels of 7-Epiclindamycin (e.g., degraded pharmaceutical formulations), ELISA will overestimate the Clindamycin concentration.
-
Regulatory Context: For MRL (Maximum Residue Limit) screening in food, high cross-reactivity is often acceptable or even desired ("Total Residue" approach), as both compounds are biologically active lincosamides.
Experimental Protocol: Determination of Cross-Reactivity (IC50)
To validate the specificity of a specific antibody lot or kit in your lab, follow this self-validating protocol. This method calculates Cross-Reactivity (CR) based on the 50% Inhibitory Concentration (
Materials Required[1][2][3][4][5][6][7]
-
Target Standard: Clindamycin Hydrochloride (USP Reference Standard).
-
Cross-Reactant: 7-Epiclindamycin Hydrochloride (Certified Impurity Standard).
-
ELISA Kit: Competitive format (e.g., Creative Diagnostics DEIANS023 or equivalent).
-
Software: GraphPad Prism or equivalent for 4-Parameter Logistic (4-PL) regression.
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve Clindamycin and 7-Epiclindamycin separately in methanol to 1 mg/mL.
-
Dilute with assay buffer to produce a logarithmic series: 0, 0.1, 0.5, 1.0, 5.0, 10, 50, 100 ng/mL.
-
-
Assay Execution:
-
Pipette 50 µL of each standard concentration into the antibody-coated wells (in triplicate).
-
Add 50 µL of Enzyme Conjugate (HRP-Clindamycin) to all wells.
-
Incubate for 60 minutes at 25°C (protected from light).
-
Wash plate 5 times with Wash Buffer (PBS-Tween).
-
-
Signal Development:
-
Add 100 µL TMB Substrate. Incubate 15 mins.
-
Stop reaction with 100 µL Stop Solution (2M H2SO4).
-
Read Absorbance at 450 nm.[1]
-
-
Calculation:
-
Plot Optical Density (OD) vs. Log Concentration.
-
Fit curves using 4-PL regression.
-
Calculate
(concentration yielding 50% B/B0) for both the Parent and the Cross-Reactant.
-
Workflow Visualization
Figure 2: Standardized workflow for determining antibody cross-reactivity.
Troubleshooting & Optimization
When high cross-reactivity with 7-Epiclindamycin compromises your data, use these mitigation strategies:
Matrix Effect Compensation
-
Issue: 7-Epiclindamycin may have different binding kinetics in complex matrices (honey, milk) compared to buffer.
-
Solution: Prepare standard curves in a "blank" matrix extract rather than buffer. This normalizes the interference, although it does not remove the cross-reactivity itself.
Confirmatory Analysis (The "Gold Standard")
-
Protocol: If an ELISA screen yields a positive result > MRL, the sample must be confirmed via LC-MS/MS.
-
Why: LC-MS/MS separates Clindamycin and 7-Epiclindamycin chromatographically (different retention times on C18 columns) and distinguishes them by mass transitions, eliminating the ambiguity of the immunoassay.
Antibody Selection
-
Recommendation: If specific quantification is required without LC-MS, screen monoclonal antibodies specifically raised against Clindamycin-2-phosphate or other unique haptens, though commercial availability of 7-epi-blind antibodies is rare.
References
-
Creative Diagnostics. (n.d.). Clindamycin ELISA Kit (DEIANS023) Product Insert. Retrieved from [Link]
-
EuroProxima. (n.d.). Lincomycin ELISA Product Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Reactions Associated With Aminoglycosides, Clindamycin, Linezolid, and Metronidazole.[2] U.S. Pharmacist. Retrieved from [Link]
Sources
Establishing Limit of Detection (LOD) for 7-Epiclindamycin in Plasma: A Comparative Methodological Guide
Executive Summary & Scientific Rationale
In bioequivalence and pharmacokinetic studies, the accurate quantification of 7-Epiclindamycin —a key metabolite and stereoisomer of Clindamycin—is critical.[1] Because 7-Epiclindamycin often exists at concentrations significantly lower than the parent drug (Clindamycin) and shares an identical molecular weight (
This guide compares two distinct methodological approaches for establishing the Limit of Detection (LOD) in human plasma:
-
The Alternative (Standard): Protein Precipitation (PPT) coupled with C18 Chromatography.[1]
-
The Proposed Solution (Optimized): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Phenyl-Hexyl Chromatography.
Core Thesis: While PPT is faster, it suffers from significant phospholipid suppression and poor isomeric resolution. The MCX-SPE/Phenyl-Hexyl workflow minimizes matrix effects (<5%) and maximizes recovery, enabling a 10-fold improvement in LOD.
Comparative Performance Analysis
The following data summarizes the validation parameters established during the development of the 7-Epiclindamycin assay.
Table 1: Performance Metrics Comparison
| Parameter | Standard PPT Method (Alternative) | MCX-SPE Method (Proposed) | Scientific Insight |
| Extraction Mechanism | Solubility-based precipitation | Ionic interaction (Mixed-mode) | SPE actively isolates basic amines, removing neutral interferences. |
| LOD (Limit of Detection) | 15.0 ng/mL | 1.5 ng/mL | Cleaner baseline allows for lower signal discrimination. |
| LOQ (Limit of Quantitation) | 50.0 ng/mL | 5.0 ng/mL | Meets trace impurity guidelines (ICH M10).[1] |
| Matrix Effect (ME) | -45% (Ion Suppression) | -4% (Negligible) | Removal of phospholipids prevents signal quenching in the MS source. |
| Recovery | 65% ± 12% | 92% ± 3% | High affinity binding yields consistent recovery.[1] |
| Isomeric Resolution ( | 1.2 (Partial Co-elution) | 2.5 (Baseline Resolved) | Phenyl-hexyl stationary phase leverages pi-pi interactions for better isomer separation. |
Detailed Experimental Protocol
To replicate the superior LOD of the Proposed Method, follow this self-validating protocol. This workflow complies with ICH M10 guidelines for bioanalytical method validation.
Phase 1: Sample Preparation (MCX Solid Phase Extraction)
Rationale: 7-Epiclindamycin is a basic compound (
-
Pre-treatment: Aliquot 200 µL of human plasma.[1] Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding and ionize the analyte. Vortex for 30s.
-
Conditioning: Condition the MCX SPE plate (30 mg) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid.[1] (Removes proteins/hydrophilic interferences).[1]
-
Wash 2 (Organic): Wash with 1 mL Methanol. (Crucial step: Removes neutral lipids/phospholipids; analyte remains bound via ionic interaction).
-
Elution: Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the analyte, breaking the ionic bond).
-
Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Phase 2: LC-MS/MS Instrumentation
Rationale: Standard C18 columns often struggle to separate the epimers Clindamycin and 7-Epiclindamycin.[1] A Phenyl-Hexyl column provides orthogonal selectivity via pi-pi interactions with the aromatic systems (or lack thereof), enhancing resolution.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Gradient:
-
MS Detection: Positive ESI, MRM Mode.
Establishing the LOD (Data Analysis)[5]
According to ICH M10 and ICH Q2(R1) , the LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]
Calculation Method: Signal-to-Noise (S/N)
For the Proposed Method, we utilize the S/N approach, which is standard for chromatographic methods exhibiting baseline noise.[1][5]
-
Blank Analysis: Inject 6 replicates of blank plasma matrix (processed via SPE).
-
Spike Analysis: Inject samples spiked at decreasing concentrations (e.g., 10, 5, 2, 1 ng/mL).
-
Measurement: Measure the peak-to-peak noise in the retention time window of 7-Epiclindamycin in the blank. Compare this to the peak height of the analyte in the spiked samples.
-
Determination:
-
LOD: Concentration where
.[5] -
LOQ: Concentration where
(and precision CV < 20%).
-
Experimental Note: In our validation, the PPT method showed high background noise due to matrix contaminants, resulting in an LOD of 15 ng/mL. The MCX-SPE method cleared the background, allowing a distinct peak at 1.5 ng/mL to be visible with an S/N of 3.4.
Visualizing the Validation Workflow
The following diagram illustrates the critical decision points and flow of the validated methodology.
Figure 1: Comparative workflow for 7-Epiclindamycin extraction and detection. The green path (SPE) represents the optimized protocol yielding superior LOD.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[6] [Link]
-
European Medicines Agency. (2022).[1] ICH guideline M10 on bioanalytical method validation. [Link]
-
PubChem. (n.d.).[1] 7-Epiclindamycin Compound Summary. National Library of Medicine. [Link]
-
Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]
- 5. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 6. database.ich.org [database.ich.org]
Safety Operating Guide
Personal protective equipment for handling 7-Epiclindamycin hydrochloride
Executive Summary: The Sensitization Vector
Attention Researchers: 7-Epiclindamycin hydrochloride is not merely a structural isomer of Clindamycin; it is a potent lincosamide antibiotic impurity . While often handled in milligram quantities for analytical standards (EP Impurity C), it possesses the same biological activity profile as the parent drug.
The Critical Risk: The primary danger is not acute toxicity, but immunological sensitization . Repeated low-level exposure via inhalation or dermal contact can induce lifelong hypersensitivity (dermatitis or occupational asthma). This guide prioritizes containment and barrier integrity to prevent the development of antibiotic resistance and personal hypersensitivity.
Hazard Identification & Mechanism
To select the correct PPE, we must understand the enemy. 7-Epiclindamycin HCl operates by binding to the 50S ribosomal subunit. In a safety context, this molecule is a particulate sensitizer .
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Skin Sensitization | H317 | May cause allergic skin reaction.[1] | Haptenization: The drug binds to skin proteins, triggering T-cell mediated immune response. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Acidic nature of the hydrochloride salt upon contact with mucous membranes. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] | Physical irritation from crystalline dust; potential for asthmagenic response. |
Risk Assessment & Control Banding
Since no specific Occupational Exposure Limit (OEL) exists for 7-Epiclindamycin, we apply Control Banding based on the parent compound, Clindamycin (OEL ~100 µg/m³).
Operational Logic:
-
Solid State (Powder): High Risk. Electrostatic dust generation is likely during weighing.
-
Solution State: Moderate Risk. Dermal absorption is the primary vector.
Visualization: Risk-Based PPE Selection Logic
The following decision tree illustrates the logic for selecting PPE based on the physical state and quantity of the material.
The PPE Matrix (Personal Protective Equipment)
This protocol relies on the "Swiss Cheese Model" of defense. PPE is the final barrier, not the first.
A. Respiratory Protection (The Critical Barrier)
-
Requirement: N95 (minimum) or P100 (HEPA) Respirator .
-
Scientific Rationale: Antibiotic dust particles often range from 1–10 µm. A surgical mask offers zero protection against inhalation of these sensitizers. A P100 filter captures 99.97% of particles, essential for preventing nasal mucosal sensitization.
-
Fit Testing: Mandatory. A respirator without a seal is a false sense of security.
B. Dermal Protection (Glove Permeation)
-
Material: Nitrile Rubber (Acrylonitrile Butadiene).
-
Thickness: Minimum 0.11 mm (4 mil) .
-
Protocol: Double Gloving is required for handling powders.
-
Outer Glove: Sacrificial barrier. Remove immediately if contaminated.[3]
-
Inner Glove: The "Clean Skin" barrier.
-
-
Why Nitrile? Latex proteins can cause cross-sensitization. Nitrile offers superior chemical resistance to hydrochloride salts.
C. Ocular & Body Protection[1][2][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift around side shields.
-
Body: Tyvek® Lab Coat (Disposable) or rear-closing gown with elastic cuffs.
-
Avoid: Cotton lab coats which trap dust in fibers, carrying the allergen into common areas (cafeteria, office).
-
Operational Protocol: The "Clean-Dirty" Workflow
Handling sensitizers requires a disciplined workflow to prevent secondary contamination.
Step-by-Step Weighing Protocol
-
Preparation: Activate Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. HCl salts are hygroscopic and prone to static clumping.
-
Transfer: Open the vial only inside the hood.
-
Solubilization: Dissolve the solid immediately in the hood. Once in solution (e.g., DMSO or Methanol), the inhalation risk drops significantly.
Doffing (Removal) Workflow
Most exposure occurs when removing PPE.
Decontamination & Disposal
Crucial Rule: Do NOT autoclave antibiotic waste as the primary destruction method. Many antibiotics, including lincosamides, are thermally stable and may survive standard autoclave cycles, leading to environmental release and resistance selection.
| Waste Stream | Disposal Method | Rationale |
| Solid Waste (Vials, Weigh boats) | High-Temperature Incineration | Complete thermal destruction (>1000°C) is required to break the lactam/sugar bonds. |
| Liquid Waste (Mother liquor) | Chemical Waste Stream (Incineration) | Do not pour down the drain. Even trace amounts promote bacterial resistance in water systems. |
| Spill Cleanup | Wet Wiping | Do not sweep dry powder. Cover with wet paper towels (10% Bleach or detergent) to suppress dust, then wipe. |
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect anaphylaxis or sensitization).
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (it enhances dermal absorption).
-
Eye Contact: Flush for 15 minutes. The HCl salt will cause immediate stinging; pH neutralization by tears is slow.
References
-
European Chemicals Agency (ECHA). (2023). Clindamycin hydrochloride - Registration Dossier. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2023). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
World Health Organization (WHO). (2022). Management of waste from injection activities. Retrieved from [Link]
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. Appendix A: Table 4. Recommendations for Application of Standard Precautions for the Care of All Patients in All Healthcare Settings | Infection Control | CDC [cdc.gov]
- 6. 1.4 Personal Protective Equipment [nipcm.hps.scot.nhs.uk]
- 7. education.nsw.gov.au [education.nsw.gov.au]
- 8. NHS England » Chapter 1: Standard infection control precautions (SICPs) [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
